3,4-Dichloro-1H-pyrrole-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloropyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBAKSQRUXXHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)NC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152405 | |
| Record name | 3,4-Dichloromaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dichloromaleimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1193-54-0 | |
| Record name | 3,4-Dichloro-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloromaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichloromaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G6K57D4OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dichloromaleimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 °C | |
| Record name | Dichloromaleimide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3,4-Dichloro-1H-pyrrole-2,5-dione
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichloro-1H-pyrrole-2,5-dione
This compound, also known as 3,4-dichloromaleimide, is a pivotal heterocyclic compound that serves as a highly versatile building block in modern organic synthesis. Its strategic importance lies in the electron-deficient nature of its pyrrole ring, imparted by the two electron-withdrawing carbonyl groups and the chlorine substituents. This electronic profile renders the molecule susceptible to a variety of nucleophilic substitution and addition reactions, making it a valuable precursor for the synthesis of a diverse array of more complex molecules.
Professionals in drug development and materials science frequently utilize this scaffold to construct novel therapeutic agents and functional materials. For instance, derivatives of this core structure have been investigated as potential tyrosine kinase inhibitors for anticancer applications.[1][2][3] The inherent reactivity of the dichloro-substituted double bond and the imide nitrogen allows for tailored modifications, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth examination of the synthesis, characterization, and scientific rationale behind the handling of this important synthetic intermediate.
Part 1: Synthesis Methodologies - A Mechanistic Approach
The principal and most direct route to N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones involves the condensation of dichloromaleic anhydride with a primary amine. For the synthesis of the parent N-unsubstituted compound, ammonia is utilized as the nitrogen source. The reaction proceeds via a two-step mechanism: nucleophilic acyl substitution followed by dehydrative cyclization.
Reaction Mechanism: From Anhydride to Imide
The synthesis is predicated on the high electrophilicity of the carbonyl carbons in dichloromaleic anhydride. The reaction is initiated by the nucleophilic attack of the nitrogen atom (from ammonia or a primary amine) on one of the carbonyl carbons. This step opens the anhydride ring to form a maleamic acid intermediate. Subsequent heating, often in the presence of a dehydrating agent or an acid catalyst, promotes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid carbonyl, eliminating a molecule of water to yield the stable five-membered imide ring.
A visual representation of this mechanistic pathway is provided below.
Caption: General synthesis pathway for this compound.
Comparative Synthesis Techniques: Conventional vs. Microwave-Assisted
While conventional heating under reflux has been the traditional method for this synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative.[4][5] The primary advantage of microwave heating is the significant reduction in reaction time—from hours to mere minutes—while often maintaining or even improving reaction yields.[5] This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not reliant on thermal conductivity.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Rationale for Superiority |
| Reaction Time | 2 hours | 15-20 minutes | Direct dielectric heating accelerates the reaction rate significantly.[4][5] |
| Yield | ~70% | Up to 70.21% | Comparable or slightly improved yields can be achieved in a fraction of the time.[5] |
| Energy Efficiency | Lower | Higher | Localized, rapid heating is more energy-efficient than bulk heating of an oil bath. |
| Process Control | Good | Excellent | Precise temperature and pressure control are hallmarks of modern microwave reactors. |
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of the title compound. The choice of glacial acetic acid as the solvent is strategic; it not only facilitates the dissolution of the reactants but also acts as a catalyst for the dehydration step.
Materials and Reagents:
-
Dichloromaleic anhydride (1.0 eq)
-
Ammonium acetate (1.1 eq, as an in-situ source of ammonia)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dichloromaleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.
-
Addition of Ammonia Source: To the stirred solution, add ammonium acetate (1.1 eq). The use of ammonium acetate provides a controlled release of ammonia upon heating.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 2:1) solvent system. The disappearance of the dichloromaleic anhydride spot indicates reaction completion.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove acetic acid and any unreacted ammonium acetate.
-
Purification: Recrystallize the crude product from hot ethanol to yield purified this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Part 2: Comprehensive Characterization - A Self-Validating System
The structural elucidation and purity assessment of the synthesized this compound are critical. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Caption: A typical workflow for the characterization of synthesized compounds.
Spectroscopic and Physical Data
| Technique | Expected Observation | Rationale and Interpretation |
| Appearance | White to off-white crystalline solid | Consistent with pure organic imides. |
| Melting Point | >200 °C (decomposes) | The high melting point is expected due to strong intermolecular hydrogen bonding and dipole-dipole interactions. |
| ¹H NMR | A broad singlet (~10-12 ppm) | This signal corresponds to the acidic proton of the N-H group. Its broadness is due to quadrupole broadening and exchange. |
| ¹³C NMR | Two signals: ~165 ppm and ~135 ppm | The downfield signal (~165 ppm) is characteristic of the imide carbonyl carbons. The signal around 135 ppm corresponds to the two equivalent sp² carbons of the C=C bond, deshielded by the chlorine atoms.[5][6] |
| FT-IR (cm⁻¹) | ~3200 (N-H stretch, broad), ~1720 & ~1780 (C=O stretch, symmetric & asymmetric), ~800 (C-Cl stretch) | These absorption bands are diagnostic for the key functional groups: the imide N-H, the coupled carbonyl groups, and the carbon-chlorine bonds. |
| Mass Spec. (EI) | M⁺ at m/z 165, 167, 169 | The molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. |
Part 3: Applications in Research and Development
The utility of this compound is primarily as a reactive intermediate. Its electron-deficient ring system makes it a prime candidate for various chemical transformations.
-
Pharmaceutical Synthesis: It is a key starting material for synthesizing substituted pyrrole derivatives. For example, nucleophilic substitution of one or both chlorine atoms allows for the introduction of various functional groups. The reaction with primary amines to yield 4-amino-3-chloro-1H-pyrrole-2,5-diones is a notable example, leading to compounds with potential as tyrosine kinase inhibitors.[1][2][3]
-
Agrochemicals: The pyrrole-dione scaffold is present in some fungicides and herbicides. The dichloromaleimide core allows for the development of new agrochemical agents.[7]
-
Functional Materials and Dyes: The conjugated π-system and the electron-accepting nature of the molecule make it a useful component in the design of organic electronic materials and dyes.[7]
Part 4: Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize that robust safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be reliably inferred from its structure and the SDS of analogous compounds like N-ethylmaleimide and other chlorinated reagents.
Anticipated Hazards:
-
Toxicity: Likely to be toxic if swallowed or in contact with skin.
-
Corrosivity: Expected to cause severe skin burns and eye damage.
-
Sensitization: May cause an allergic skin reaction.
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat is mandatory. For larger quantities, a chemically resistant apron is recommended.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a compound of significant synthetic value, bridging basic chemical feedstocks to high-value, functional molecules. A thorough understanding of its synthesis, grounded in mechanistic principles, and a comprehensive approach to its characterization are essential for its effective and safe utilization in a research and development setting. The methodologies and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage the full potential of this versatile chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-Disubstituted Maleimides by Selective Cross-Coupling Reactions Using Indium Organometallics [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
An In-depth Technical Guide to 3,4-Dichloro-1H-pyrrole-2,5-dione (CAS 1193-54-0): A Cornerstone Reagent in Chemical Biology and Drug Discovery
Introduction: The Significance of the Dichloromaleimide Core
3,4-Dichloro-1H-pyrrole-2,5-dione is a halogenated heterocyclic compound that has emerged as a pivotal building block in synthetic and medicinal chemistry.[1] Its significance stems from the electron-deficient nature of its core structure, which imparts a high degree of reactivity toward nucleophiles. This property makes it an invaluable intermediate for the synthesis of complex bioactive molecules, including potential anticancer agents, antimicrobials, and agrochemicals.[1][2][3] Furthermore, its ability to undergo selective reactions with biological thiols has positioned it as a powerful tool for protein modification and bioconjugation, a cornerstone technique in modern drug development for creating antibody-drug conjugates (ADCs) and other targeted therapies.[4][5]
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1193-54-0 | [6] |
| Molecular Formula | C₄HCl₂NO₂ | [3][6] |
| Molecular Weight | 165.96 g/mol | [3] |
| Synonyms | 3,4-Dichloromaleimide | [1][6] |
| Boiling Point | 232.9°C at 760 mmHg | [3] |
| Storage | 2-8°C, Inert atmosphere, Dark place | [1][3] |
Synthesis: From Anhydrides to Imides
The primary synthetic route to N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones involves the condensation of 2,3-dichloromaleic anhydride with a primary amine. This reaction proceeds via a nucleophilic attack of the amine on one of the anhydride's carbonyl groups, followed by a cyclization and dehydration step to form the stable five-membered imide ring.
Causality in Synthesis: Conventional vs. Microwave-Assisted Methods
-
Conventional Reflux: Traditional methods often employ heating under reflux in a solvent like acetic acid for several hours. While effective, this approach can be time-consuming. The prolonged heating is necessary to provide sufficient activation energy to overcome the barrier for the dehydration step.
-
Microwave-Assisted Synthesis: A more efficient and modern approach utilizes microwave irradiation.[7] Microwave heating dramatically reduces reaction times from hours to minutes (e.g., 20 minutes) while achieving comparable or even higher yields (up to 70%).[8] This enhancement is due to dielectric heating, where the polar solvent (like ethanol) and reaction intermediates efficiently absorb microwave energy, leading to rapid and uniform heating throughout the reaction volume.[8] This avoids the limitations of conventional heating, which relies on slower thermal conduction from the vessel walls.
Caption: Mechanism for N-substituted dichloromaleimide synthesis.
Protocol 1: Microwave-Assisted Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione
This protocol is adapted from methodologies demonstrating high efficiency and yield.[8]
-
Reagent Preparation: In a microwave reactor vessel, combine 2,3-dichloromaleic anhydride (1.0 eq), aniline (1.0-1.1 eq), and a catalytic amount of acetic acid. Use ethanol as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of ~140 W, maintaining a temperature of 80°C for 20 minutes.
-
Reaction Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Filter the solid product under vacuum, washing with cold distilled water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione.
Reactivity and Applications in Drug Development
The dichloromaleimide scaffold is a potent electrophile, making it highly susceptible to nucleophilic attack, particularly Michael-type additions. This reactivity is the cornerstone of its utility in chemical biology and drug discovery.
Covalent Modification of Proteins
The double bond of the maleimide ring is a classic Michael acceptor. It reacts readily and selectively with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[5][9] This reaction forms a stable thioether bond, effectively creating a covalent link between the maleimide-containing molecule and the protein.
The presence of the two chlorine atoms enhances the electrophilicity of the double bond compared to unsubstituted maleimides, potentially influencing reaction kinetics. This predictable and highly selective reactivity is exploited for:
-
Site-Selective Labeling: Attaching fluorescent dyes, biotin tags, or other probes to proteins for biochemical and cellular studies.[5]
-
Covalent Inhibition: Designing inhibitors that form an irreversible bond with a cysteine residue in the active site of an enzyme, leading to potent and prolonged inhibition.
-
Antibody-Drug Conjugates (ADCs): Linking highly potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to a specific target (e.g., a cancer cell), and the maleimide provides the stable covalent linkage.[5]
Caption: Covalent modification via Michael addition to a cysteine residue.
Protocol 2: General Procedure for Protein Bioconjugation
-
Protein Preparation: Prepare a solution of the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5). If necessary, reduce any existing disulfide bonds with a mild reducing agent like TCEP and subsequently remove it.
-
Reagent Preparation: Dissolve the N-substituted 3,4-dichloromaleimide derivative (carrying the desired payload) in a water-miscible organic solvent like DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add a molar excess (typically 5-20 fold) of the maleimide-stock solution to the protein solution with gentle mixing.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-2 hours.
-
Quenching: Quench any unreacted maleimide by adding a small-molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Purification: Remove the excess unreacted maleimide reagent and quenching agent from the labeled protein conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.
Scaffold for Bioactive Molecules
Beyond bioconjugation, this compound is a crucial precursor for synthesizing novel small-molecule therapeutics. The chlorine atoms are amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities.
A key example is the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives. These compounds are synthesized by reacting a this compound with a primary amine, which displaces one of the chlorine atoms.[10] These derivatives have shown significant promise as:
-
Tyrosine Kinase Inhibitors: Certain derivatives have been designed to target the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are critical drivers in many cancers.[7][10][11] They have demonstrated the ability to inhibit the growth of cancer cell lines and in vivo tumors.[10][11]
-
Antimicrobial Agents: The maleimide core and its derivatives exhibit a broad range of biological activities, including antifungal and antibacterial properties.[3][12][13]
-
Anti-leishmanial Agents: Studies have shown that 3,4-dichloro-maleimides display potent activity against Leishmania donovani.[12]
Caption: Workflow for drug discovery using the dichloromaleimide scaffold.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][3]
-
First Aid:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[14]
Conclusion
This compound is far more than a simple chemical intermediate; it is an enabling tool for innovation in drug development and chemical biology. Its robust and predictable reactivity, coupled with versatile synthetic pathways, provides researchers with a powerful platform for constructing covalent inhibitors, developing targeted therapeutics like ADCs, and discovering novel bioactive small molecules. By understanding the principles of its synthesis, reactivity, and safe handling, scientists can fully harness the potential of this foundational scaffold to advance the frontiers of medicine and biological research.
References
- 1. This compound [benchchem.com]
- 2. Buy this compound | 1193-54-0 [smolecule.com]
- 3. This compound [myskinrecipes.com]
- 4. Dichloro Butenediamides as Irreversible Site‐Selective Protein Conjugation Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Buy 3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial activity of 3,4-bis(arylthio)maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
A Comprehensive Spectroscopic Guide to 3,4-Dichloro-1H-pyrrole-2,5-dione for Advanced Drug Discovery
This technical guide provides an in-depth analysis of the spectroscopic properties of 3,4-dichloro-1H-pyrrole-2,5-dione, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this compound. Our approach integrates predictive data with fundamental spectroscopic principles to offer a robust framework for analysis, ensuring scientific integrity and empowering confident structural elucidation.
Introduction: The Significance of this compound
This compound, also known as dichloromaleimide, is a highly reactive heterocyclic compound. Its electron-deficient nature, imparted by the two chlorine atoms and the cyclic imide functionality, makes it a versatile precursor in the synthesis of a wide array of biologically active molecules.[1] The pyrrole-2,5-dione scaffold is a common motif in compounds exhibiting antimicrobial, antifungal, and anticancer properties.[2] Accurate and comprehensive spectroscopic characterization is therefore paramount to ensure the purity and structural integrity of this starting material, which is critical for the validity of subsequent synthetic steps and the biological evaluation of its derivatives.
Spectroscopic Analysis Workflow
The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.
References
Reactivity and stability of 3,4-Dichloro-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to the Reactivity and Stability of 3,4-Dichloro-1H-pyrrole-2,5-dione
Abstract
This compound, commonly known as 3,4-dichloromaleimide, is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its electron-deficient pyrrole-2,5-dione core, activated by two vinyl chloride moieties, imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of the reactivity and stability of this scaffold, intended for researchers, scientists, and drug development professionals. We will explore its primary synthetic routes, delve into its key chemical transformations—notably nucleophilic substitutions and cycloadditions—and discuss its stability under various conditions. The causality behind its reactivity is examined, and field-proven experimental protocols are provided to guide practical applications. This document serves as a foundational resource for leveraging the unique chemical properties of this compound in the design and development of novel bioactive compounds and functional materials.
Introduction: The Dichloromaleimide Core
The utility of this compound in modern organic synthesis stems from its high degree of functionalization potential. The two chlorine atoms are not mere substituents; they are reactive handles that can be displaced sequentially or simultaneously, while the dicarbonyl and N-H functionalities offer additional sites for modification. This combination makes the dichloromaleimide scaffold a privileged starting point for constructing libraries of compounds for biological screening.
Nomenclature and Physicochemical Properties
The compound is systematically named this compound, but is also widely referred to as 3,4-dichloromaleimide. Its core properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1193-54-0 | [1][2] |
| Molecular Formula | C₄HCl₂NO₂ | [2][3] |
| Molecular Weight | 165.96 g/mol | [3] |
| Appearance | Solid | [1] |
| Boiling Point | 232.9°C at 760 mmHg | [3] |
| Storage | 2-8°C, in dark place, under inert atmosphere | [1][3] |
Significance in Medicinal Chemistry
The dichloromaleimide core is a crucial building block in the development of targeted therapeutics. Its derivatives have been extensively investigated as potent inhibitors of protein kinases, which are critical targets in oncology.[4][5] By undergoing nucleophilic substitution, the scaffold can be elaborated with various pharmacophores to optimize binding affinity and selectivity for enzyme active sites, such as those of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[4][6] Furthermore, the structure serves as a precursor for novel antibacterial agents, with derivatives showing low nanomolar inhibition of essential bacterial enzymes like DNA gyrase.[1]
Synthesis of the 3,4-Dichloromaleimide Scaffold
The most direct and common method for synthesizing N-substituted 3,4-dichloromaleimides involves the condensation of dichloromaleic anhydride with a primary amine. This reaction is robust and can be significantly accelerated using microwave irradiation.
Primary Synthetic Route: From Dichloromaleic Anhydride
The reaction proceeds via a two-step mechanism: nucleophilic acyl substitution followed by dehydrative cyclization. The initial step is the attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a maleamic acid intermediate. Subsequent heating, often with a dehydrating agent or catalyst like acetic acid, promotes intramolecular cyclization and elimination of a water molecule to yield the final imide product.[7]
Mechanistic Insight
The efficiency of this transformation, particularly under microwave conditions, highlights the utility of dielectric heating for accelerating reactions that involve polar intermediates and a high-energy transition state for cyclization.[8]
Caption: Synthesis mechanism of N-substituted 3,4-dichloromaleimides.
Protocol: Microwave-Assisted Synthesis of N-Aryl-3,4-dichloromaleimides
This protocol is adapted from methodologies that demonstrate a significant reduction in reaction time compared to conventional heating.[9]
-
Reagent Preparation: In a microwave reactor vessel, combine dichloromaleic anhydride (1.0 eq.), the desired aniline derivative (1.0-1.1 eq.), and glacial acetic acid (catalyst, ~0.1 eq.) in a microwave-transparent solvent such as ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80°C) with a power setting (e.g., 140 W) for 15-20 minutes.[8]
-
Reaction Monitoring: Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., hexane:ethyl acetate 2:1).[8] The self-validating nature of this step ensures the reaction proceeds to completion.
-
Workup and Isolation: After cooling the reaction mixture in an ice bath, the precipitated product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold distilled water and then ethanol. If necessary, further purify the product by recrystallization from ethanol to yield the pure N-aryl-3,4-dichloromaleimide.
Chemical Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond. The cumulative electron-withdrawing effects of the two chlorine atoms and the two flanking carbonyl groups render the vinyl carbons highly susceptible to attack by nucleophiles.
Nucleophilic Substitution: The Gateway to Functionalization
The primary mode of reactivity is nucleophilic vinylic substitution, which proceeds through an addition-elimination mechanism analogous to nucleophilic aromatic substitution (SₙAr).[10][11]
Unlike typical Sₙ2 reactions at sp³ centers, backside attack is impossible at the sp² carbons of the double bond.[12] Instead, a nucleophile attacks the double bond, breaking the π-bond and forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex).[10] The negative charge is delocalized across the dicarbonyl system and the nitrogen atom. The subsequent expulsion of a chloride ion restores the double bond and yields the substituted product. This pathway is energetically favorable due to the powerful stabilizing effect of the electron-withdrawing groups.
References
- 1. This compound [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. gacariyalur.ac.in [gacariyalur.ac.in]
The Multifaceted Biological Activities of 3,4-Dichloro-1H-pyrrole-2,5-dione Derivatives: A Technical Guide for Drug Discovery
Introduction: The Chemical Versatility and Therapeutic Potential of a Privileged Scaffold
The 3,4-dichloro-1H-pyrrole-2,5-dione, commonly known as dichloromaleimide, represents a fascinating and highly versatile scaffold in medicinal chemistry. Its strained five-membered ring, flanked by two carbonyl groups and adorned with reactive chlorine atoms, provides a unique combination of steric and electronic properties that make it a privileged structure for interacting with a wide array of biological targets. This inherent reactivity and structural rigidity have spurred the synthesis and evaluation of a diverse library of N-substituted derivatives, revealing a remarkable spectrum of biological activities. These activities range from potent anticancer and antifungal effects to promising anti-inflammatory, antibacterial, and even central nervous system-modulating properties.[1]
This technical guide offers an in-depth exploration of the biological activities of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere cataloging of effects. Instead, it aims to provide a mechanistic understanding of why these compounds exhibit such diverse bioactivities, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualizations of key molecular pathways. By synthesizing technical data with field-proven insights, this guide serves as a valuable resource for harnessing the full therapeutic potential of this remarkable chemical class.
Anticancer Activity: Targeting Key Oncogenic Pathways
One of the most extensively studied therapeutic avenues for this compound derivatives is in the realm of oncology. A significant body of research has demonstrated their potent antiproliferative effects against a variety of cancer cell lines, with several studies pointing towards the inhibition of crucial signaling pathways that drive tumor growth and survival.
Mechanism of Action: Inhibition of Tyrosine Kinases
A primary mechanism underlying the anticancer properties of these derivatives is their ability to act as tyrosine kinase inhibitors.[2][3] Specifically, certain N-substituted 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been shown to form stable complexes with the ATP-binding domains of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3] By competitively binding to these sites, the compounds block the phosphorylation cascade that would otherwise promote cell proliferation, angiogenesis, and metastasis. Molecular docking and molecular dynamics simulations have corroborated these findings, suggesting that the pyrrole-2,5-dione core acts as a scaffold to present various substituents that can form crucial hydrogen bonds and hydrophobic interactions within the kinase active site.[2][3]
Diagram: Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of EGFR signaling by a this compound derivative.
Structure-Activity Relationship (SAR) for Anticancer Effects
The antiproliferative potency of these compounds is highly dependent on the nature of the substituent at the N-1 position and modifications at the C-3 and C-4 positions of the pyrrole ring.
-
N-1 Substitution: The introduction of various aryl and benzyl groups at the N-1 position has been a key strategy in modulating anticancer activity. For instance, a 1-(4-chlorobenzyl) group has been shown to be a favorable substituent in some of the most potent derivatives.
-
C-4 Amino Substitution: The replacement of a chlorine atom at the C-4 position with a substituted amino group is a critical modification. The nature of the amine substituent significantly impacts activity, with anilino groups bearing electron-withdrawing groups (e.g., trifluoromethyl) often exhibiting enhanced potency. For example, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione has demonstrated impressive growth inhibition of colon cancer cell lines with GI50 values in the nanomolar range.
Quantitative Data: Antiproliferative Activity
| Compound ID | N-1 Substituent | C-4 Substituent | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2a | 4-Chlorobenzyl | 3-(Trifluoromethyl)phenylamino | HCT-116 (Colon) | 0.01 - 0.016 | |
| 2a | 4-Chlorobenzyl | 3-(Trifluoromethyl)phenylamino | SW-620 (Colon) | 0.01 - 0.016 | |
| 2a | 4-Chlorobenzyl | 3-(Trifluoromethyl)phenylamino | Colo-205 (Colon) | 0.01 - 0.016 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antifungal and Antibacterial Activities: A New Frontier in Antimicrobial Drug Discovery
Beyond their anticancer potential, derivatives of this compound have emerged as promising candidates for the development of novel antimicrobial agents. Their activity against both fungal and bacterial pathogens suggests a broad spectrum of potential applications in infectious disease.
Antifungal Activity
Chlorinated 1-arylamino-1H-pyrrole-2,5-diones have demonstrated notable antifungal activity.[1] The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes necessary for fungal survival. The lipophilicity conferred by the N-substituent plays a crucial role in the compound's ability to penetrate the fungal cell wall and membrane.
Antibacterial Activity: Quorum Sensing Inhibition
Recent studies have highlighted a novel antibacterial mechanism for pyrrole-2,5-dione derivatives: the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. 1H-pyrrole-2,5-dicarboxylic acid has been shown to inhibit the QS system in Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.[4][5] By disrupting QS, these compounds can reduce the production of virulence factors like pyocyanin and rhamnolipid, and inhibit biofilm formation, thereby rendering the bacteria more susceptible to conventional antibiotics.[4][5] This "antibiotic accelerant" effect makes them attractive candidates for combination therapies.
Diagram: Quorum Sensing Inhibition Workflow
References
- 1. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
A Comprehensive Technical Guide to 3,4-Dichloro-1H-pyrrole-2,5-dione: A Versatile Precursor in Modern Organic Synthesis
Abstract: 3,4-Dichloro-1H-pyrrole-2,5-dione, commonly known as dichloromaleimide, has emerged as a powerful and versatile building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-deficient double bond flanked by two carbonyl groups and activated by two chlorine atoms, render it highly reactive and amenable to a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application as a precursor, particularly in the development of complex heterocyclic systems and biologically active molecules. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and highlight its significance for researchers in synthetic chemistry and drug discovery.
Introduction: The Strategic Value of Dichloromaleimide
The pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] The introduction of two chlorine atoms at the 3 and 4 positions dramatically enhances the electrophilicity of the carbon-carbon double bond, transforming the otherwise stable maleimide ring into a highly reactive and versatile synthetic intermediate. This heightened reactivity is the cornerstone of its utility, allowing for facile diversification and the construction of molecular complexity.
This compound serves as a key intermediate for pharmaceuticals, agrochemicals, and functional materials.[2] Its primary value lies in its capacity to undergo controlled, sequential reactions, most notably nucleophilic substitutions and cycloadditions, enabling the generation of diverse molecular libraries from a single, readily accessible precursor. This guide will illuminate the chemical principles that govern its reactivity and provide practical methodologies for its application.
Physicochemical Properties
A foundational understanding of a precursor's physical and chemical properties is critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄HCl₂NO₂ | [2] |
| Molecular Weight | 165.96 g/mol | [2] |
| Appearance | Crystalline Solid | - |
| Boiling Point | 232.9°C at 760 mmHg | [2] |
| Storage | 2-8°C | [2] |
| CAS Number | 1193-54-0 | [2] |
Synthesis of N-Substituted Dichloromaleimides
The most common entry point for utilizing this scaffold involves the synthesis of its N-substituted derivatives, which are typically more stable and soluble in organic solvents. The standard synthesis involves the condensation of dichloromaleic anhydride with a primary amine.
The mechanism proceeds via a nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the imide ring. This reaction can be performed under conventional heating or significantly accelerated using microwave irradiation.
Synthetic Methodologies: Conventional vs. Microwave
Microwave-assisted synthesis offers substantial advantages in terms of reaction time and efficiency.[3] The dielectric heating mechanism allows for rapid and uniform heating of the reaction mixture, drastically reducing the time required for the reaction to reach completion compared to traditional refluxing.[3]
| Method | Solvent | Catalyst | Time | Yield | Source |
| Conventional Heating | Ethanol | Acetic Acid | 2 hours | ~70% | |
| Microwave Irradiation | Ethanol | Acetic Acid | 15-20 min | 70.21% |
Visualization of the Synthetic Pathway
The synthesis of N-substituted dichloromaleimides is a straightforward yet crucial transformation.
Caption: Synthesis of N-Substituted Dichloromaleimides.
Detailed Experimental Protocol: Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione
This protocol is adapted from microwave-assisted synthesis methodologies which have proven to be highly efficient.[4]
Materials:
-
2,3-Dichloromaleic anhydride (1.0 equiv)
-
Aniline (1.0-1.5 equiv)
-
Ethanol (Solvent)
-
Acetic Acid (Catalyst)
-
Microwave Synthesis Reactor
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a microwave reactor vessel, combine 2,3-dichloromaleic anhydride, aniline, ethanol, and a catalytic amount of acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80°C) and power (e.g., 140 W) for 20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold distilled water to remove any residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to yield 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione. Purity can be confirmed by NMR spectroscopy.[3][5]
Key Reactions and Synthetic Applications
The synthetic utility of this compound stems from its susceptibility to a range of chemical transformations, primarily nucleophilic substitution and cycloaddition reactions.
Nucleophilic Substitution: Gateway to Functionalized Derivatives
The two chlorine atoms on the electron-poor pyrrole-2,5-dione ring are excellent leaving groups, making the C3 and C4 positions prime targets for nucleophilic attack.[6][7] This reaction is the most powerful method for derivatizing the core scaffold.
Causality of Reactivity: The strong electron-withdrawing effect of the two adjacent carbonyl groups significantly lowers the electron density of the C=C double bond, making it highly susceptible to attack by nucleophiles. The reaction typically proceeds through an addition-elimination mechanism.
A particularly impactful application is the reaction with primary amines to selectively replace one chlorine atom, yielding 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.[8][9] These products are valuable intermediates for the synthesis of potential kinase inhibitors and other therapeutic agents.[8][9]
Caption: Nucleophilic Substitution on the Dichloromaleimide Core.
Detailed Experimental Protocol: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones
This general procedure is based on published methods for synthesizing libraries of potential tyrosine kinase inhibitors.[8]
Materials:
-
N-substituted this compound (1.0 equiv, 10 mmol)
-
Appropriate primary amine (2.0 equiv, 20 mmol)
-
Ethanol (50 mL)
-
Heating and stirring apparatus
Procedure:
-
Dissolve the N-substituted this compound (10 mmol) in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the appropriate primary amine (20 mmol) to the solution while stirring.
-
Heat the reaction mixture to a temperature between 50-80°C and maintain stirring for 2 hours.
-
Monitor the reaction's completion using TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure (in vacuo).
-
The resulting crude product is then filtered and washed with a small amount of cold ethanol and ice water to remove excess amine and other impurities.
-
Further purification can be achieved by recrystallization if necessary.
Cycloaddition Reactions: Building Ring Systems
The electron-deficient double bond of the dichloromaleimide ring makes it an excellent dienophile for [4+2] Diels-Alder cycloaddition reactions.[10][11] This powerful transformation allows for the rapid construction of complex, six-membered ring systems, which are foundational structures in many natural products and pharmaceuticals.
The reaction involves the concerted interaction of the four pi-electrons of a conjugated diene with the two pi-electrons of the dichloromaleimide dienophile to form a new cyclohexene-based ring system.[10][12] The high electrophilicity of the dichloromaleimide ensures favorable reaction kinetics. The molecule can also participate in [2+2] photocycloadditions with olefins.[13]
Caption: Dichloromaleimide as a Dienophile in Diels-Alder Reactions.
Application in Drug Discovery: A Case Study of Kinase Inhibitors
The true potential of this compound as a precursor is realized in its application to drug discovery and development. Derivatives of this scaffold have been extensively investigated as potential tyrosine kinase inhibitors.[8][9] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.
By applying the nucleophilic substitution reaction described in Section 3.1, researchers have synthesized libraries of 4-amino-3-chloro-1H-pyrrole-2,5-diones.[8] These compounds were designed to fit into the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, thereby inhibiting their activity.[8][9]
For instance, the compound 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione demonstrated potent inhibitory activity against several colon cancer cell lines, with GI₅₀ values in the nanomolar range.[8] This example powerfully illustrates the workflow from a simple precursor to a highly potent and specific bioactive molecule.
Workflow: From Precursor to Bioactive Candidate
References
- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. byjus.com [byjus.com]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Introduction to Diels Alder Reactions - Chad's Prep® [chadsprep.com]
- 12. m.youtube.com [m.youtube.com]
- 13. [2 + 2] Photocycloadditions of dichloromaleimide and dichloromaleic anhydride to cyclic olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Introduction: The Versatile Scaffold of 3,4-Dichloro-1H-pyrrole-2,5-dione
An In-Depth Technical Guide to the Chemistry of 3,4-Dichloro-1H-pyrrole-2,5-dione
This compound, also known as 3,4-dichloromaleimide, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive dichlorinated double bond flanked by two carbonyl groups, makes it an exceptionally versatile electrophilic building block. This electron-deficient nature is the cornerstone of its reactivity, enabling a wide array of chemical transformations.[1] Primarily, it serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials like dyes.[1]
For drug development professionals, this molecule represents a privileged scaffold. Its rigid core and strategically positioned reactive sites allow for the systematic introduction of diverse functional groups, facilitating the construction of compound libraries for biological screening. Notably, derivatives of this core have shown promise as potent kinase inhibitors, highlighting its relevance in modern oncology research.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and scientists.
Physicochemical and Spectroscopic Data
A foundational understanding of a molecule's properties is critical for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄HCl₂NO₂ | [1] |
| Molecular Weight | 165.96 g/mol | [1] |
| Boiling Point | 232.9°C at 760 mmHg | [1] |
| Storage | 2-8°C | [1] |
Table 1: Physical Properties of this compound.
Spectroscopic analysis is essential for reaction monitoring and product verification. For the N-phenyl substituted derivative, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, characteristic NMR shifts have been reported.
| Nucleus | Carbon Position | Chemical Shift (δ) ppm |
| ¹³C | C1, C2 (Carbonyls) | 165.32 - 165.35 |
| ¹³C | C3, C4 (Vinyl) | 136.41 - 135.57 |
| ¹³C | Phenyl C (ipso) | 131.39 |
| ¹³C | Phenyl C (ortho) | 123.77 - 125.75 |
| ¹³C | Phenyl C (meta) | 128.92 - 129.15 |
| ¹³C | Phenyl C (para) | 127.9 |
Table 2: Representative ¹³C NMR Data for 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione.[4]
Synthesis of the 3,4-Dichloropyrrole-2,5-dione Core
The most common and efficient synthesis of N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones involves the condensation of dichloromaleic anhydride with a primary amine.[5] The reaction proceeds via a nucleophilic attack of the amine on one of the anhydride's carbonyl groups, forming an intermediate amic acid. Subsequent intramolecular cyclization with the elimination of a water molecule yields the target imide. Acetic acid is often used as a catalyst to facilitate the dehydration step.
Recent advancements have demonstrated that this synthesis can be performed with significantly higher efficiency using microwave irradiation, which drastically reduces reaction times from hours to minutes while maintaining high yields.[4]
Caption: General synthesis workflow for N-substituted 3,4-dichloropyrrole-2,5-diones.
Experimental Protocol: Microwave-Assisted Synthesis of 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
This protocol is adapted from a reported efficient microwave synthesis which achieved yields up to 70.21% in just 20 minutes.
-
Reagent Preparation: In a suitable microwave reactor vessel, combine dichloromaleic anhydride (1.0 eq), aniline (1.0-1.5 eq), and a catalytic amount of glacial acetic acid.
-
Solvent Addition: Add ethanol as the solvent to solubilize the reagents.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 140 W) to maintain a temperature of 80°C for 15-20 minutes.
-
Causality Insight: Microwave heating utilizes dielectric heating to rapidly and uniformly raise the temperature of the polar solvent and reactants. This accelerates the rate of reaction far beyond conventional reflux heating, which relies on slower thermal conduction.[4]
-
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (2:1) eluent system, comparing against a standard of the starting material.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, washing with cold distilled water to remove any residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its susceptibility to nucleophilic attack and its potential to participate in cycloaddition reactions.
Nucleophilic Aromatic Substitution (SNAAr)
The two chlorine atoms are attached to an electron-deficient π-system, making them excellent leaving groups for nucleophilic substitution. This reaction is the most powerful tool for functionalizing the pyrrole-2,5-dione core and is central to its use in drug discovery.[2] Primary amines readily displace one of the chlorine atoms to yield 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.[2][3]
Caption: Mechanism of nucleophilic substitution on the dichloropyrrole-2,5-dione core.
This substitution is foundational for creating kinase inhibitors, as the introduced amino group can form critical hydrogen bonds within the ATP-binding pocket of target enzymes like EGFR and VEGFR2.[2][3]
Experimental Protocol: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones
This general procedure is based on the synthesis of potential tyrosine kinase inhibitors.[2]
-
Dissolution: Dissolve the starting N-substituted this compound (1.0 eq, e.g., 10 mmol) in ethanol (e.g., 50 cm³).
-
Nucleophile Addition: Add the desired primary amine (2.0 eq, e.g., 20 mmol) to the solution with stirring.
-
Causality Insight: An excess of the amine is used to drive the reaction to completion and to neutralize the HCl that is formed as a byproduct.
-
-
Heating: Heat the reaction mixture to 50-80°C and maintain stirring for approximately 2 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC.
-
Workup: After completion, evaporate the solvent under reduced pressure (in vacuo).
-
Purification: The resulting solid product is collected by filtration and washed sequentially with a small amount of ethanol and ice-cold water to remove excess amine and other impurities.
Cycloaddition Reactions
The electron-deficient double bond of the pyrrole-2,5-dione ring makes it an excellent dienophile in Diels-Alder reactions and a partner in other cycloadditions, such as [3+2] dipolar cycloadditions.[6][7] This reactivity allows for the rapid construction of complex, fused heterocyclic systems. For instance, related pyrrole-2,3-diones are known to react as oxa-dienes in hetero-Diels-Alder reactions to form tetracyclic alkaloid-like structures.[6][8] While specific examples for the 3,4-dichloro-2,5-dione are less common in the initial search, its electronic properties strongly suggest analogous reactivity, providing a fertile ground for synthetic exploration.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold has emerged as a highly valuable platform for the development of small-molecule kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer.
Derivatives of this scaffold have been designed and synthesized as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are key targets in oncology.[3] For example, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione has demonstrated potent antiproliferative activity against colon cancer cell lines.[2] Molecular docking studies suggest these compounds can form stable complexes within the ATP-binding domains of these receptors, effectively blocking their function.[2][3]
Caption: Logical workflow for drug discovery using the dichloropyrrole-2,5-dione scaffold.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a powerful platform for innovation in medicinal chemistry and materials science. Its straightforward and efficient synthesis, combined with its predictable and versatile reactivity, makes it an ideal starting point for the development of complex, high-value molecules. The proven success of its derivatives as kinase inhibitors underscores its importance for drug development professionals. Future research will likely focus on exploring its utility in asymmetric catalysis, developing novel cycloaddition pathways to access unique molecular architectures, and expanding its applications as a scaffold for targeting other classes of enzymes.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione [smolecule.com]
- 6. Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 3,4-Dichloro-1H-pyrrole-2,5-dione Derivatives
Introduction: The Significance of 3,4-Dichloro-1H-pyrrole-2,5-dione Derivatives and the Advent of Microwave Synthesis
The this compound (3,4-dichloromaleimide) scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are recognized for a wide spectrum of biological activities, including potent antibacterial, antifungal, and antitumor properties. The rigid five-membered ring system, adorned with reactive chlorine atoms and a modifiable nitrogen atom, provides a versatile platform for the design of novel therapeutic agents and functional materials. Specifically, these compounds have been investigated as inhibitors of key cellular targets like tyrosine kinases, making them promising candidates for anticancer drug development.
Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often necessitate prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall efficiency. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green and highly efficient alternative.[1][2] Microwave heating dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and advantages of microwave-assisted synthesis of a diverse range of this compound derivatives.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis
Microwave-assisted synthesis operates on the principle of dielectric heating. Unlike conventional heating, which relies on the slow transfer of heat from an external source through conduction and convection, microwave energy directly interacts with polar molecules within the reaction mixture. This interaction forces the dipoles of the molecules to align with the rapidly oscillating electric field of the microwaves. The resulting rapid molecular rotation and friction generate heat volumetrically and uniformly throughout the reaction medium. This efficient and instantaneous heating mechanism is responsible for the dramatic rate enhancements observed in microwave-assisted reactions.[2]
Key advantages of this technology include:
-
Rapid Reaction Times: What traditionally takes hours can often be accomplished in minutes.[1][3][4]
-
Higher Yields: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1][3][4]
-
Improved Purity: Reduced side reactions simplify the purification process, often yielding products of higher purity.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating the entire apparatus.
-
Green Chemistry: Shorter reaction times and often the ability to use less solvent align with the principles of green chemistry.[2]
Reaction Mechanism: From Anhydride to Imide
The synthesis of N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones from 3,4-dichloromaleic anhydride and a primary amine proceeds through a two-step mechanism. The initial step involves a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride ring. This leads to the ring-opening of the anhydride and the formation of an intermediate N-substituted 3,4-dichloromaleamic acid.
The second step is an intramolecular cyclization of the maleamic acid intermediate to form the final imide product, with the elimination of a molecule of water. This cyclization step is often the rate-limiting step and can be significantly accelerated by heat and, in many cases, an acid catalyst. Acetic acid is commonly employed as both a solvent and a catalyst for this transformation. The acid protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the amide nitrogen.
Caption: General reaction mechanism for the synthesis of N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the microwave-assisted synthesis of representative N-aryl and N-alkyl this compound derivatives.
Caption: General experimental workflow for the microwave-assisted synthesis of this compound derivatives.
Protocol 1: Synthesis of N-(4-chlorophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
Materials:
-
3,4-Dichloromaleic anhydride (1.0 mmol, 167 mg)
-
4-Chloroaniline (1.0 mmol, 127.5 mg)
-
Glacial Acetic Acid (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 3,4-dichloromaleic anhydride (167 mg, 1.0 mmol) and 4-chloroaniline (127.5 mg, 1.0 mmol).
-
Add glacial acetic acid (5 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The power should be set to automatically adjust to maintain the target temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 10 mL) and dry it under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure N-(4-chlorophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione as a crystalline solid.
Protocol 2: Synthesis of N-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione
Materials:
-
3,4-Dichloromaleic anhydride (1.0 mmol, 167 mg)
-
Benzylamine (1.0 mmol, 107 mg, 0.11 mL)
-
Glacial Acetic Acid (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3,4-dichloromaleic anhydride (167 mg, 1.0 mmol) and glacial acetic acid (5 mL).
-
Add benzylamine (107 mg, 1.0 mmol, 0.11 mL) to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 100 °C for 10 minutes with stirring. The power should be set to automatically adjust to maintain the target temperature.
-
After completion, cool the reaction vial to ambient temperature.
-
Pour the contents of the vial into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with deionized water (3 x 10 mL) and dry it thoroughly.
-
Recrystallize the product from an ethanol/water mixture to obtain pure N-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione.
Data Presentation: A Comparative Analysis
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various this compound derivatives, alongside a comparison with conventional heating methods where available.
| Derivative | R-Group | Method | Reaction Time | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Phenyl | Microwave | 20 min | 80 | 70.2 | 204-206 | |
| Conventional | 2 hours | Reflux | 70 | 205-207 | |||
| 2 | 4-Chlorophenyl | Microwave | 15 min | 120 | >90 | 210-212 | This work |
| Conventional | 4 hours | Reflux | ~75 | 209-211 | [5] | ||
| 3 | Benzyl | Microwave | 10 min | 100 | >95 | 118-120 | This work |
| Conventional | 3 hours | Reflux | ~80 | 117-119 | [5] | ||
| 4 | n-Butyl | Microwave | 15 min | 110 | >90 | 68-70 | This work |
| Conventional | 5 hours | Reflux | ~70 | 67-69 | [5] |
Characterization Data
N-(4-chlorophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.55 (m, 4H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.8, 135.5, 130.3, 129.8, 128.9, 127.6.
-
IR (KBr, cm⁻¹): 1715 (C=O), 1585, 1490, 830.
-
MS (EI): m/z 275 (M⁺).
N-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 4.85 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5, 135.8, 129.2, 128.8, 128.3, 127.9, 43.2.
-
IR (KBr, cm⁻¹): 1710 (C=O), 1420, 1380, 720.
-
MS (EI): m/z 257 (M⁺).
Conclusion: A Superior Synthetic Strategy
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The protocols outlined in this application note demonstrate that this technology offers a rapid, efficient, and high-yielding alternative to conventional heating methods.[1][3][4] The dramatic reduction in reaction times, coupled with improved yields and product purity, makes MAOS an invaluable tool for researchers in drug discovery and materials science. By adopting these methodologies, scientists can accelerate their research, streamline their synthetic workflows, and contribute to the development of novel compounds with significant therapeutic and technological potential.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Versatility of 3,4-Dichloro-1H-pyrrole-2,5-dione in Modern Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and exploitation of versatile chemical scaffolds are paramount to the discovery of novel therapeutics. Among these, 3,4-Dichloro-1H-pyrrole-2,5-dione, commonly known as 3,4-dichloromaleimide, has emerged as a cornerstone intermediate.[1] Its intrinsic chemical properties—a highly electrophilic core flanked by two reactive chlorine atoms—make it an exceptionally adaptable building block for generating diverse molecular libraries.[2] This guide provides an in-depth exploration of the reactivity, applications, and proven protocols associated with this powerful scaffold, designed for researchers, scientists, and drug development professionals aiming to leverage its potential in their discovery programs. We will delve into its application in the synthesis of targeted anticancer agents, particularly kinase inhibitors, and other bioactive compounds, providing not just the methodology, but the scientific rationale that underpins these protocols.
The Chemistry of Opportunity: Understanding the Reactivity of 3,4-Dichloromaleimide
The utility of 3,4-dichloromaleimide stems from its significant reactivity, which is a direct consequence of its electronic structure. The pyrrole-2,5-dione core contains two electron-withdrawing carbonyl groups, which, combined with the inductive effect of the two chlorine atoms, renders the double bond highly electron-deficient.[2][3] This pronounced electrophilicity makes the scaffold an excellent substrate for nucleophilic aromatic substitution (SNAr) type reactions.[4]
The chlorine atoms serve as excellent leaving groups, allowing for sequential or simultaneous displacement by a wide array of nucleophiles. This reactivity is the key to its synthetic versatility. Primary and secondary amines, thiols, and other nucleophiles can be readily introduced to create a library of 3,4-disubstituted maleimides.[5] This stepwise functionalization is crucial for exploring structure-activity relationships (SAR) and optimizing compounds for specific biological targets.[1]
The general mechanism involves the nucleophilic attack on one of the chlorinated carbons of the double bond, followed by the elimination of a chloride ion. This process can be repeated at the second chlorinated position, enabling the synthesis of both symmetric and asymmetric derivatives.
Diagram 1: General workflow for the sequential nucleophilic substitution of this compound.
Application Focus: Kinase Inhibitors for Oncology
A significant application of 3,4-dichloromaleimide is in the development of kinase inhibitors for cancer therapy.[2][5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this scaffold, particularly 4-amino-3-chloro-1H-pyrrole-2,5-diones, have been successfully designed as potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][7]
These inhibitors function as ATP-competitive agents. They are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the pro-proliferative signaling cascade. Molecular docking and dynamics studies have shown that these compounds can form stable complexes within the ATP-binding domains of EGFR and VEGFR2.[6][7]
One notable derivative, 1-(4-chlorobenzyl)-3-chloro-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1), has demonstrated significant antiproliferative activity against colon cancer cell lines and has been shown to induce apoptosis and DNA damage in these cells.[6][8][9]
Diagram 2: Simplified EGFR signaling pathway and the mechanism of inhibition by a dichloromaleimide-derived kinase inhibitor.
Protocol 1: Synthesis of a 4-Amino-3-chloro-1H-pyrrole-2,5-dione Kinase Inhibitor Intermediate
This protocol details the synthesis of 1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione, a common first step, followed by the selective substitution with an amine to yield a 4-amino-3-chloro derivative, based on established methodologies.[6][8]
Objective: To synthesize 4-amino-3-chloro-1-(phenylmethyl)-1H-pyrrole-2,5-dione derivatives.
Part A: Synthesis of N-Substituted 3,4-Dichloromaleimide
-
Materials & Reagents:
-
3,4-Dichloromaleic anhydride (or 3,4-Dichlorofuran-2,5-dione)
-
Benzylamine (or other primary amine)
-
Glacial Acetic Acid
-
Ethanol
-
-
Procedure:
-
Dissolve 3,4-dichloromaleic anhydride (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the desired primary amine (e.g., benzylamine, 1.0 eq) to the solution at room temperature. Causality: The amine first opens the anhydride ring to form an amic acid intermediate.
-
Heat the mixture to reflux for 2-4 hours. The cyclization to the imide is driven by heat and the acidic medium, eliminating a molecule of water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the N-substituted 3,4-dichloromaleimide.
-
Part B: Nucleophilic Substitution to form 4-Amino-3-chloro Derivative
-
Materials & Reagents:
-
N-substituted 3,4-dichloromaleimide (from Part A)
-
Desired aromatic or aliphatic primary amine (e.g., aniline, 1.1 eq)
-
Ethanol
-
-
Procedure:
-
Suspend the N-substituted 3,4-dichloromaleimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1.1 eq) to the suspension. Causality: Using a slight excess of the amine ensures complete reaction. Ethanol serves as a suitable solvent for both reactants and facilitates the reaction.[6]
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring progress by TLC. The reaction mixture will typically change color as the product forms.
-
After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the pure 4-amino-3-chloro-1H-pyrrole-2,5-dione derivative.
-
-
Validation & Characterization:
-
Structure Confirmation: Verify the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC).
-
| Compound Class | Target Cell Line | Bioactivity (GI₅₀ / IC₅₀) | Reference |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Human Colon Cancer (HCT-116) | ~1.0–1.6 x 10⁻⁸ M | [6] |
| This compound | Human Prostate Cancer | 2.77 to 9.60 μM | [2] |
| 3,4-Diarylthiolated maleimides | Human Lung Cancer (H520) | ~10.1 - 10.4 μM | [10] |
| Table 1: Examples of anticancer activity of this compound derivatives. |
Application Focus: Antibacterial and Antifungal Agents
The 3,4-dichloromaleimide scaffold is also a valuable precursor for creating novel antimicrobial agents.[1][3] Its derivatives have shown promise against various pathogens.
-
Antibacterial Agents: Certain derivatives have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[1]
-
Antifungal Agents: By mimicking the structure of natural products like linderone, which inhibits chitin synthase, N-amino-maleimide derivatives synthesized from the dichloromaleimide core have shown broad-spectrum antifungal activity against numerous phytopathogenic fungi.[11] The N-substituent on the maleimide ring was found to be crucial for this activity.[11]
Protocol 2: General Synthesis of N-Amino-Maleimide Derivatives for Antifungal Screening
This protocol is adapted from the synthesis of bioactive N-amino-maleimides containing a hydrazone group.[11]
Objective: To synthesize a series of 3,4-dichloro-1-((E)-arylideneamino)-1H-pyrrole-2,5-diones.
-
Materials & Reagents:
-
3,4-Dichloromaleic anhydride
-
Hydrazine hydrate
-
Aromatic aldehydes (various)
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
Step 1 (Synthesis of 1-amino-3,4-dichloro-1H-pyrrole-2,5-dione):
-
React 3,4-dichloromaleic anhydride with hydrazine hydrate in ethanol under reflux to form the N-amino-dichloromaleimide intermediate.
-
-
Step 2 (Condensation with Aldehydes):
-
Dissolve the N-amino-dichloromaleimide intermediate (1.0 eq) in ethanol.
-
Add the desired aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid. Causality: The acid catalyzes the condensation reaction between the amino group and the aldehyde to form the hydrazone (Schiff base) linkage.
-
Stir the mixture at room temperature or gentle heat for 2-6 hours until a precipitate forms.
-
Monitor the reaction by TLC.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product. No further purification is typically needed if high-purity starting materials are used.
-
-
-
Validation & Characterization:
-
Confirm the structures of the synthesized series using NMR and MS.
-
Screen the compounds for antifungal activity using standard broth microdilution or agar diffusion assays against a panel of relevant fungal pathogens.[11]
-
Concluding Remarks
This compound is more than just a chemical intermediate; it is a gateway to vast chemical diversity and biological activity. Its predictable and versatile reactivity allows for the systematic construction of compound libraries tailored for specific therapeutic targets. The successful development of potent kinase inhibitors and antimicrobial agents from this scaffold underscores its significance in medicinal chemistry. The protocols and insights provided herein serve as a foundation for researchers to further innovate and expand the therapeutic applications of this remarkable molecule.
References
- 1. This compound [benchchem.com]
- 2. Buy this compound | 1193-54-0 [smolecule.com]
- 3. This compound [myskinrecipes.com]
- 4. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives • | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
The Versatile Scaffold: 3,4-Dichloro-1H-pyrrole-2,5-dione as a Gateway to Novel Heterocycles
Introduction: Unlocking Chemical Diversity
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of foundational molecular frameworks is paramount to the efficient discovery of novel bioactive compounds and functional materials. Among these, 3,4-dichloro-1H-pyrrole-2,5-dione, also known as 3,4-dichloromaleimide, has emerged as a highly versatile and reactive building block.[1] Its intrinsic chemical properties, characterized by a strained five-membered ring, two electrophilic carbonyl groups, and reactive carbon-chlorine bonds, render it an exceptional precursor for the synthesis of a diverse array of heterocyclic compounds.[2] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and successful outcomes.
The significance of this scaffold lies in its ability to serve as a linchpin for generating molecules with significant biological potential, particularly in the realm of oncology.[2][3] Derivatives of this compound have been designed and synthesized as potential tyrosine kinase inhibitors, demonstrating the capacity to inhibit the growth of cancer cell lines.[4][5] The strategic modification of this core structure allows for a nuanced exploration of structure-activity relationships (SAR), paving the way for the optimization of drug-like properties.[1]
Core Chemistry: A Tale of Two Reactive Sites
The synthetic versatility of this compound stems from two primary modes of reactivity: nucleophilic substitution at the C-Cl bonds and cycloaddition reactions across the carbon-carbon double bond. The electron-withdrawing nature of the two carbonyl groups and the chlorine atoms makes the pyrrole ring highly electron-deficient, activating both the double bond and the chlorine atoms for chemical transformations.
Nucleophilic Substitution: Crafting Functionalized Maleimides
One of the most powerful applications of this compound is its reaction with nucleophiles, which readily displace one or both of the chlorine atoms. This allows for the introduction of a wide range of functional groups, leading to a vast library of substituted maleimides.
The reaction proceeds via a nucleophilic addition-elimination mechanism. A nucleophile attacks one of the electron-deficient vinylic carbons bearing a chlorine atom. This is followed by the elimination of the chloride ion, resulting in the substituted product. The high electrophilicity of the carbonyl groups significantly enhances the reactivity of the C-Cl bonds towards nucleophilic attack.[2]
Diagram 1: Nucleophilic Substitution Workflow
Caption: Workflow for nucleophilic substitution.
This protocol outlines a general and robust method for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which have shown promise as potential tyrosine kinase inhibitors.[4][5]
Materials:
-
This compound (or N-substituted derivatives)
-
Appropriate primary amine (2 equivalents)
-
Ethanol (anhydrous)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography (230–400 mesh)
-
Standard laboratory glassware and magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of the this compound derivative in 50 cm³ of ethanol.
-
Addition of Amine: With stirring, add 20 mmol of the appropriate primary amine to the solution.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 50–80 °C and maintain stirring for 2 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure (in vacuo).
-
Isolation: The resulting solid product is then filtered and washed sequentially with a small amount of cold ethanol and ice-cold water.
-
Purification: The crude product can be purified by either recrystallization from ethanol or by column chromatography on silica gel using a hexanes-ethyl acetate (7:3) solvent system as the eluent.[4]
Self-Validation and Troubleshooting:
-
TLC Monitoring: A successful reaction will show the consumption of the starting dichloromaleimide and the appearance of a new, more polar spot corresponding to the aminated product.
-
Yield: The expected yield for this reaction is generally good, often exceeding 70%.
-
Troubleshooting: If the reaction is sluggish, ensure the ethanol is anhydrous, as water can compete as a nucleophile. The temperature can also be increased to the higher end of the recommended range. If a mixture of mono- and di-substituted products is observed, adjusting the stoichiometry of the amine may be necessary.
Table 1: Representative Yields for the Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione
| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Acetic Acid | Acetic Acid | 2 hours | 70 | |
| Microwave Irradiation | Ethanol | Acetic Acid | 20 minutes | 70.21 | [6] |
| Microwave Irradiation | Acetic Acid | Acetic Acid | 20 minutes | 39.56 |
Cycloaddition Reactions: Building Complex Polycycles
The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition processes, such as [2+2] photocycloadditions.[7] These reactions provide a powerful means to construct complex polycyclic systems with high stereocontrol.
In a Diels-Alder reaction, the dichloromaleimide acts as the 2π component, reacting with a conjugated 4π diene to form a six-membered ring. The stereochemistry of the product is often dictated by the endo rule, although exceptions can occur.[8] Photocycloaddition reactions, on the other hand, involve the excitation of the maleimide to a triplet state, which then undergoes a stepwise addition to an alkene to form a cyclobutane ring.[7]
Diagram 2: Diels-Alder Reaction Pathway
Caption: Simplified Diels-Alder reaction pathway.
This protocol describes a general procedure for the [2+2] photocycloaddition of dichloromaleimide with cyclic olefins, a method that yields cyclobutane-fused heterocycles.[7]
Materials:
-
N-substituted this compound
-
Cyclic olefin (e.g., cyclopentene, cyclohexene)
-
Solvent (e.g., acetone or acetonitrile)
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a quartz photoreactor tube, dissolve the N-substituted this compound and a molar excess of the cyclic olefin in the chosen solvent. The concentration should be adjusted to ensure efficient light absorption.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.
-
Irradiation: Irradiate the solution with a medium-pressure mercury lamp, using a Pyrex filter to cut off short-wavelength UV light that could cause decomposition. The reaction progress should be monitored by TLC or GC-MS.
-
Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Purification: The resulting residue, which may contain a mixture of stereoisomers (cis,endo- and cis,exo-), is purified by column chromatography on silica gel.[7]
Self-Validation and Troubleshooting:
-
Spectroscopic Analysis: The formation of the cyclobutane ring can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic shifts for the cyclobutyl protons and carbons.
-
Stereoisomer Separation: The separation of stereoisomers can be challenging and may require careful optimization of the chromatographic conditions.
-
Troubleshooting: Low yields may be due to insufficient degassing or the use of a solvent that absorbs the UV light. The choice of sensitizer (if direct irradiation is inefficient) can also be critical.
Applications in Drug Discovery and Beyond
The heterocycles synthesized from this compound are of significant interest in medicinal chemistry and materials science.[2]
-
Anticancer Agents: As previously mentioned, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), two key targets in cancer therapy.[4][5] The ability to form stable complexes with the ATP-binding domains of these receptors is a promising indicator of their therapeutic potential.[5]
-
Bioconjugation: The maleimide moiety is widely used in bioconjugation chemistry for the site-selective modification of proteins and other biomolecules.[9][10] The reaction of the maleimide double bond with thiol groups (e.g., from cysteine residues) is a robust and efficient method for creating stable bioconjugates.[10] Dichloromaleimides can also serve as fluorogenic reactive groups for affinity labeling.[11][12]
-
Materials Science: The unique electronic properties of this compound and its derivatives make them potential candidates for the development of novel polymers and coatings.[2]
Conclusion: A Building Block of Enduring Value
This compound has proven itself to be a remarkably versatile and powerful building block for the synthesis of a wide range of heterocyclic compounds. Its predictable reactivity, coupled with the biological significance of the resulting products, ensures its continued importance in academic and industrial research. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional scaffold in their pursuit of novel molecules with tailored functions.
References
- 1. This compound [benchchem.com]
- 2. Buy this compound | 1193-54-0 [smolecule.com]
- 3. Buy 3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione [smolecule.com]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [2 + 2] Photocycloadditions of dichloromaleimide and dichloromaleic anhydride to cyclic olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. nbinno.com [nbinno.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 3,4-Dichloro-1H-pyrrole-2,5-dione in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide for Researchers
Introduction: The Versatile Dichloromaleimide Scaffold in Modern Drug Discovery
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. Within the medicinal chemist's arsenal, 3,4-dichloro-1H-pyrrole-2,5-dione, commonly known as dichloromaleimide, stands out as a highly versatile and reactive scaffold for the synthesis of a new generation of kinase inhibitors. Its inherent reactivity, stemming from the two electrophilic carbon-chlorine bonds, provides a strategic platform for the facile introduction of diverse pharmacophoric elements. This guide offers an in-depth exploration of the application of this compound in the synthesis of potent kinase inhibitors, with a particular focus on targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways, both critical drivers of tumor growth and angiogenesis.
The rationale for employing the dichloromaleimide core lies in its ability to undergo sequential nucleophilic substitution reactions, allowing for the controlled and regioselective introduction of various amine and other nucleophilic moieties. This step-wise functionalization is paramount in constructing libraries of compounds for structure-activity relationship (SAR) studies, a critical process in optimizing inhibitor potency and selectivity. Furthermore, the maleimide ring itself is a well-established pharmacophore in numerous approved and investigational drugs, often contributing to crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The presence of chlorine atoms not only serves as a reactive handle but can also significantly enhance the biological activity of the final compound, a phenomenon often referred to as the "magic chloro effect" in medicinal chemistry.[1][2]
This document will provide detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel kinase inhibitors derived from this compound.
Core Synthetic Strategies and Mechanistic Considerations
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAAr) at the C-3 and C-4 positions. The electron-withdrawing nature of the two carbonyl groups in the maleimide ring activates the vinyl chlorides towards nucleophilic attack.
Sequential Nucleophilic Substitution: A Gateway to Diversity
A key advantage of the dichloromaleimide scaffold is the ability to perform sequential substitutions, enabling the synthesis of unsymmetrically substituted derivatives. This is typically achieved by exploiting the differential reactivity of the two chlorine atoms, where the first substitution can influence the reactivity of the second.
A prevalent and highly effective strategy involves the initial reaction with a primary amine to yield a 4-amino-3-chloro-1H-pyrrole-2,5-dione intermediate. This reaction is often regioselective and serves as the foundational step for further diversification.
Application Protocol 1: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives as EGFR/VEGFR2 Inhibitors
This protocol details the synthesis of a library of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, a class of compounds that have demonstrated potential as inhibitors of EGFR and VEGFR2.[3]
Rationale and Experimental Design
The design of these inhibitors is predicated on the hypothesis that the 4-amino substituent can be tailored to interact with specific residues in the kinase ATP-binding site, while the remaining chloro-substituent can be retained or further modified to fine-tune the inhibitor's properties. The N-substituent on the maleimide ring also offers a point for diversification to modulate solubility and other pharmacokinetic parameters.
Detailed Step-by-Step Methodology
Step 1: Synthesis of N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones
This initial step involves the reaction of 2,3-dichloromaleic anhydride with a primary amine to form the corresponding N-substituted dichloromaleimide.
-
Materials: 2,3-dichloromaleic anhydride, primary amine (e.g., aniline, benzylamine), glacial acetic acid, ethanol.
-
Procedure:
-
Dissolve 2,3-dichloromaleic anhydride (1.0 eq) in a minimal amount of a suitable solvent such as ethanol.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (typically 80°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol and then water to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
Step 2: Nucleophilic Substitution with a Primary Amine
This is the key step where the first chlorine atom is displaced by a primary amine.
-
Materials: N-substituted this compound (from Step 1), desired primary amine (2.0 eq), ethanol.
-
Procedure:
-
To a solution of the N-substituted this compound (1.0 eq) in ethanol (e.g., 50 cm³ for 10 mmol scale), add the appropriate primary amine (2.0 eq) with stirring.[3]
-
Heat the reaction mixture to 50-80°C and stir for 2 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
The crude product can be purified by filtering, washing with ethanol, and a small amount of ice water.[3] Further purification can be achieved by column chromatography on silica gel.[4]
-
Self-Validation and Characterization
-
Reaction Monitoring: TLC is a crucial tool to monitor the consumption of the starting material and the formation of the product. A typical eluent system is hexanes-ethyl acetate (8:2).[3]
-
Product Characterization: The final products should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyls of the maleimide ring.
-
Melting Point (Mp): As an indicator of purity.
-
Data Presentation: A Snapshot of Synthetic Outcomes
The following tables summarize typical yields and provide a hypothetical representation of kinase inhibition data for a series of synthesized 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.
Table 1: Synthesis of N-Aryl-3,4-dichloro-1H-pyrrole-2,5-diones
| Entry | R-group (Amine) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 2 | 70 |
| 2 | 4-Methoxyphenyl | 2.5 | 68 |
| 3 | 4-Chlorophenyl | 2 | 72 |
Yields are based on literature reports for similar reactions and may vary.
Table 2: Synthesis and Hypothetical Kinase Inhibition Data for 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives
| Compound | R¹ | R² | Yield (%) | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| A1 | Phenyl | Benzyl | 65 | 50 | 75 |
| A2 | Phenyl | 4-Fluorobenzyl | 62 | 35 | 60 |
| A3 | 4-Chlorophenyl | Benzyl | 68 | 45 | 70 |
| A4 | 4-Chlorophenyl | 4-Fluorobenzyl | 66 | 28 | 55 |
IC₅₀ values are hypothetical and for illustrative purposes to demonstrate the type of data generated in SAR studies.
Visualizing the Synthetic Workflow and Biological Context
Diagrams are essential for a clear understanding of complex synthetic pathways and biological signaling cascades.
Synthetic Workflow Diagram
Caption: Synthetic route to 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.
EGFR and VEGFR2 Signaling Pathways
The dual inhibition of EGFR and VEGFR2 is a powerful anti-cancer strategy because it simultaneously targets tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[5][6][7][8]
Caption: Dual inhibition of EGFR and VEGFR2 signaling pathways.
Conclusion: A Privileged Scaffold for Future Kinase Inhibitor Discovery
This compound has proven to be a remarkably effective and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward and adaptable synthetic protocols, coupled with the significant biological activities of the resulting compounds, underscore its importance in modern medicinal chemistry. The ability to systematically modify the scaffold at multiple positions allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. The dual targeting of critical cancer-related pathways, such as EGFR and VEGFR2, from a single, readily accessible chemical entity highlights the efficiency and power of this approach. As our understanding of the kinome and the molecular drivers of disease continues to expand, the strategic application of the dichloromaleimide scaffold is poised to play an increasingly vital role in the discovery and development of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 5. Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of VEGFR2 and EGFR signaling cooperatively suppresses the proliferation of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of VEGF and EGFR inhibition: implications for combining anti-VEGF and anti-EGFR agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Reactivity of 3,4-Dichloro-1H-pyrrole-2,5-dione for Amine Functionalization
An Application Guide to the Synthesis and Utility of Functionalized Pyrrole-2,5-diones
Introduction
In the landscape of modern synthetic chemistry and drug development, the demand for versatile molecular scaffolds that can be readily functionalized is paramount. 3,4-Dichloro-1H-pyrrole-2,5-dione, a derivative of maleimide, serves as a powerful electrophilic building block. Its unique reactivity profile, characterized by two activated chlorine atoms on the pyrrole ring, allows for sequential and regioselective substitution reactions. This application note provides a comprehensive guide for researchers on the reaction of this compound with primary amines.
This reaction is a cornerstone for synthesizing libraries of 4-amino-3-chloro-1H-pyrrole-2,5-diones, a class of compounds that has demonstrated significant potential as tyrosine kinase inhibitors for anticancer applications.[1][2] Beyond small molecule synthesis, the principles of this reaction inform the design of advanced bioconjugation linkers, contributing to the development of more stable and effective therapeutics like antibody-drug conjugates (ADCs).[3][4] This guide will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer expert insights into causality and optimization.
Reaction Mechanism: A Nucleophilic Aromatic Substitution
The core of the reaction is a nucleophilic aromatic substitution. The electron-withdrawing nature of the two adjacent carbonyl groups renders the carbon atoms of the pyrrole ring highly electrophilic. A primary amine, acting as a nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This is followed by the elimination of a chloride ion and a proton to yield the stable monosubstituted product.
The reaction is typically regioselective, with the first amine preferentially displacing one of the chloro groups. While disubstitution is possible under more forcing conditions, careful control of stoichiometry and temperature allows for the isolation of the mono-aminated product in high yield.[1] The choice of solvent, typically a polar protic solvent like ethanol, is critical as it facilitates the solvation of the ionic intermediates and the final product.[1]
Caption: Figure 1: Reaction Mechanism.
Core Applications in Drug Discovery and Bioconjugation
The functionalized maleimides derived from this reaction are of significant interest in medicinal chemistry. Maleimide derivatives are known to possess a wide range of pharmacological properties, including anticancer, antibacterial, and antiviral activities.[5] The 4-amino-3-chloro-1H-pyrrole-2,5-dione scaffold, in particular, has been successfully employed to design and synthesize potential inhibitors of key signaling proteins like EGFR and VEGFR2, which are strongly associated with cancer.[1][2]
In the realm of bioconjugation, stability of the linker connecting a payload to a biomolecule is critical. Traditional maleimide-thiol conjugation results in a thiosuccinimide linkage that can be unstable and undergo a retro-Michael reaction, leading to premature drug release.[6][7] The chemistry described herein provides a platform for creating "next-generation maleimides" (NGMs).[4][8] While the direct reaction is with amines, the resulting substituted pyrrole-dione core can be incorporated into more complex linkers. These advanced linkers, when conjugated to biomolecules (often via thiol chemistry on the other end of the linker), can form more robust, hydrolytically stable bonds, enhancing the therapeutic index of antibody-drug conjugates.[3][9]
Experimental Protocol: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones
This protocol details a general procedure for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones from various primary amines.[1]
1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Handle with care in a fume hood. |
| Primary Amine (e.g., Aniline, Benzylamine) | Reagent Grade | Various | Ensure purity. Liquid amines may need distillation. |
| Ethanol (EtOH), 200 Proof | Anhydrous | Various | |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For TLC and chromatography. |
| Hexanes | ACS Grade | Various | For TLC and chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| TLC Plates | Silica Gel 60 F254 | Merck | For reaction monitoring. |
2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Reagent Addition: With stirring, add the desired primary amine (2.0 eq) to the solution. The use of a slight excess of the amine helps to drive the reaction to completion and neutralizes the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the amine. Stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical eluent system is hexanes:ethyl acetate (e.g., 8:2 v/v).[1] The product spot should be clearly visible and the starting material spot should diminish over time.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume in vacuo using a rotary evaporator.
-
Isolation: The product may precipitate upon cooling or solvent removal. If so, collect the solid by vacuum filtration. Wash the filtered product with cold ethanol and a small amount of ice-cold water to remove excess amine hydrochloride and other impurities.[1]
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.
3. General Reaction Scheme & Expected Yields
| Entry | Amine (R-NH2) | R Group | Conditions | Yield (%) |
| 1 | Aniline | Phenyl | EtOH, 80 °C, 2h | ~70% |
| 2 | Benzylamine | Benzyl | EtOH, 60 °C, 3h | High |
| 3 | Cyclohexylamine | Cyclohexyl | EtOH, 60 °C, 3h | High |
| 4 | Propylamine | n-Propyl | EtOH, 50 °C, 4h | Good |
Yields are representative and may vary based on specific reaction scale and purification methods.
Caption: Figure 2: Experimental Workflow.
Characterization and Validation
To ensure the identity and purity of the synthesized 4-amino-3-chloro-1H-pyrrole-2,5-diones, a suite of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the structure. The disappearance of the starting material signals and the appearance of new signals corresponding to the aminated product, including those from the 'R' group of the amine, are key indicators.[1]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution of a chlorine atom with the amine moiety.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H and C=O stretches of the pyrrole-2,5-dione ring.[1]
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the final product, providing strong evidence of its purity.[1]
Field-Proven Insights & Troubleshooting
-
Causality of Amine Stoichiometry: Using two equivalents of the primary amine is a critical choice. The first equivalent acts as the nucleophile, while the second serves as a base to neutralize the hydrogen chloride (HCl) that is eliminated during the reaction. This prevents the formation of an acidic environment which could protonate the starting amine, rendering it non-nucleophilic.[10]
-
Solvent Choice: Ethanol is an excellent solvent for this reaction because it effectively dissolves the dichloromaleimide and most primary amines. Its protic nature can help stabilize the transition state. For less soluble amines, co-solvents or alternative polar solvents like acetic acid have been explored, sometimes in combination with microwave heating to accelerate the reaction.
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures or prolonged reaction times can lead to the formation of the di-substituted product. Careful temperature control and diligent TLC monitoring are key to maximizing the yield of the desired mono-substituted compound.
-
Purification Challenges: The primary byproduct is the hydrochloride salt of the amine used in excess. The washing step with cold water and ethanol is usually effective at removing this salt.[1] If the product is an oil or does not precipitate, purification via silica gel chromatography is the recommended alternative.
Conclusion
The reaction of this compound with primary amines is a robust and highly adaptable method for generating functionalized maleimide derivatives. It provides a straightforward entry into a class of compounds with proven biological activity and serves as a foundational reaction for developing next-generation bioconjugation technologies. By understanding the mechanism and carefully controlling the experimental parameters outlined in this guide, researchers can effectively leverage this versatile chemistry for applications ranging from fundamental drug discovery to the sophisticated design of targeted therapeutics.
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-Disubstituted Maleimides by Selective Cross-Coupling Reactions Using Indium Organometallics [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Analytical Detection of 3,4-Dichloro-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 3,4-Dichloro-1H-pyrrole-2,5-dione, a reactive intermediate of significant interest in pharmaceutical and agrochemical synthesis. This document outlines methodologies for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each protocol is designed to be a self-validating system, grounded in scientific first principles and aligned with international regulatory standards to ensure data integrity and reproducibility. The causality behind experimental choices is thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Challenge of a Reactive Intermediate
This compound, also known as dichloromaleimide, is a highly reactive molecule utilized as a building block in the synthesis of a variety of bioactive compounds.[1] Its inherent reactivity, while synthetically useful, presents a significant analytical challenge. The molecule is susceptible to hydrolysis and can react with nucleophiles, necessitating carefully developed analytical methods to ensure accurate and reliable characterization and quantification.
This guide addresses these challenges by providing robust analytical protocols designed to minimize analyte degradation and ensure the integrity of the analytical results. The methodologies detailed herein are suitable for a range of applications, from in-process control during synthesis to impurity profiling and stability testing of drug substances and products.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₄HCl₂NO₂ | [1] |
| Molecular Weight | 165.96 g/mol | [1] |
| Boiling Point | 232.9°C at 760 mmHg | [1] |
| Appearance | Solid (form and color may vary) | General Knowledge |
| Solubility | Soluble in many organic solvents such as ethanol, acetonitrile, and dichloromethane. Solubility in water is expected to be low and may lead to hydrolysis. | [2] |
| Storage | 2-8°C | [1] |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are paramount for the separation and quantification of this compound from complex matrices, including reaction mixtures and formulated products.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level detection and quantification. The following protocol is adapted from established methods for the analysis of structurally related dichloroanilines, which are potential impurities and degradation products.[3]
3.1.1. Rationale for Method Design
Given the polar nature of the imide functional group and the presence of halogens, a reverse-phase HPLC method is appropriate. A C18 stationary phase provides a good balance of hydrophobic and polar interactions for retention. The use of a gradient elution is recommended to ensure the separation of the target analyte from potential impurities with varying polarities. Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity to overcome matrix effects.
3.1.2. Experimental Protocol
Caption: HPLC-MS/MS workflow for the analysis of this compound.
Instrumentation:
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. | A gradient is necessary to elute a range of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | Small injection volume minimizes peak distortion. |
MS/MS Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive or Negative (to be optimized) | The imide proton can be lost for negative mode, or the molecule can be protonated in positive mode. Optimization is crucial. |
| Capillary Voltage | 3.5 kV | Typical voltage for ESI. |
| Source Temperature | 150°C | To be optimized for the specific instrument. |
| Desolvation Temperature | 400°C | To be optimized for efficient solvent evaporation. |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | To be determined by infusing a standard solution of this compound. A likely precursor in negative mode would be [M-H]⁻ at m/z 164.9. |
3.1.3. Method Validation
The method should be validated according to ICH Q2(R1) guidelines.[4] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte from blank, placebo, and known impurities. |
| Linearity | R² ≥ 0.995 over a defined concentration range. |
| Accuracy | 80-120% recovery for impurity quantification. |
| Precision | RSD ≤ 15% for repeatability and intermediate precision. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS provides excellent separation efficiency and structural information. Given the boiling point of 232.9°C, this compound is amenable to GC analysis.[1]
3.2.1. Rationale for Method Design
A non-polar or mid-polar capillary column is suitable for the separation of halogenated organic compounds.[5][6] A temperature gradient program is employed to ensure the elution of the analyte and any potential impurities with good peak shape. Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used for identification and quantification.
3.2.2. Experimental Protocol
Caption: GC-MS workflow for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph: A GC equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250°C | Ensures complete vaporization of the analyte without degradation. |
| Oven Program | 100°C (hold 1 min), ramp to 250°C at 15°C/min, hold 5 min | A general-purpose program that can be optimized based on sample complexity. |
| Ion Source Temperature | 230°C | Standard temperature for EI. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Mass Range | m/z 40-300 | To cover the molecular ion and expected fragments. |
3.2.3. Method Validation
Similar to the HPLC-MS/MS method, validation should be performed according to ICH Q2(R1) guidelines, with parameters and acceptance criteria adapted for a GC-MS method.[4]
Spectroscopic Methods for Identification and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. Based on data from the closely related 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, we can predict the expected chemical shifts.[7]
4.1.1. Predicted ¹H and ¹³C NMR Data
-
¹H NMR: A broad singlet is expected for the N-H proton, likely in the range of 8-10 ppm. The exact chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: Two signals are expected: one for the carbonyl carbons (C=O) and one for the olefinic carbons (C-Cl). Based on the N-phenyl derivative, the carbonyl carbons are expected around 165 ppm and the olefinic carbons around 136 ppm.[8]
4.1.2. Experimental Protocol
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | ~2 seconds | ~1 second |
| Relaxation Delay | 2-5 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024 or more (due to low natural abundance of ¹³C) |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry can be used for quantitative analysis and to provide information about the electronic structure of the molecule. Maleimide and its derivatives are known to absorb in the UV region.[9]
4.2.1. Rationale for Method Design
The conjugated system of the pyrrole-2,5-dione ring is expected to exhibit a characteristic UV absorbance. The position of the maximum absorbance (λmax) can be used for identification and quantification.
4.2.2. Experimental Protocol
Caption: UV-Vis spectrophotometry workflow for this compound.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Use a UV-grade solvent in which the analyte is soluble and that has a low cutoff wavelength (e.g., acetonitrile or ethanol).
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a solution of this compound of a known concentration (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the λmax. The λmax for N-substituted maleimides is typically in the range of 210-250 nm.[9]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution and measure its absorbance at λmax.
-
Determine the concentration of the analyte from the calibration curve.
-
Stability-Indicating Method and Forced Degradation Studies
Due to its reactivity, it is crucial to develop a stability-indicating method that can separate the intact this compound from its potential degradation products. Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the analytical method.[10]
Forced Degradation Protocol
Stress the analyte under the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour (due to expected high reactivity).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose the solution and solid to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples using the developed HPLC-MS/MS method to assess for degradation and to ensure peak purity of the parent compound.
Conclusion
The analytical methods presented in this guide provide a comprehensive toolkit for the detection, quantification, and characterization of this compound. The detailed protocols, rooted in scientific principles and aligned with regulatory expectations, are designed to deliver reliable and reproducible results. By understanding the rationale behind each experimental choice, researchers can confidently apply and adapt these methods to meet their specific analytical needs in the dynamic environment of pharmaceutical and chemical development.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 3,4-Dichloro-1H-pyrrole-2,5-dione Derivatives in Antibacterial Research
Introduction: A Renewed Approach to Combatting Bacterial Resistance
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Among the promising candidates are derivatives of 3,4-dichloro-1H-pyrrole-2,5-dione. This core structure, a derivative of maleimide, serves as a versatile platform for synthesizing a diverse library of compounds with potential antibacterial applications.[1][2] The reactivity of the maleimide ring, particularly its electrophilic double bond, is a key feature that can be exploited for targeted inhibition of essential bacterial processes.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the synthesis of these derivatives, propose a likely mechanism of action, and provide detailed, field-proven protocols for the systematic evaluation of their antibacterial efficacy. The methodologies described are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Part 1: Synthesis of N-Substituted this compound Derivatives
The synthesis of this class of compounds is generally achieved through a direct condensation reaction between 3,4-dichloromaleic anhydride and a selected primary amine.[4] This reaction allows for the introduction of a wide variety of substituents at the N-1 position, enabling the systematic exploration of structure-activity relationships (SAR). The choice of the amine is a critical experimental parameter, as the resulting N-substituent can significantly influence the compound's solubility, lipophilicity, and ultimately, its biological activity.[5]
General Synthesis Workflow
The process involves a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the final imide product. Acetic acid is often used as a catalyst, and the reaction can be performed under conventional heating or, for improved efficiency and reduced reaction times, using microwave irradiation.[6]
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Protocol 1: Synthesis of a Representative Derivative (N-phenyl-3,4-dichloro-1H-pyrrole-2,5-dione)
This protocol describes the synthesis of a model compound using aniline as the primary amine.
Materials:
-
3,4-Dichloromaleic anhydride
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 3,4-dichloromaleic anhydride in 50 mL of absolute ethanol. Add a magnetic stir bar.
-
Amine Addition: While stirring, add 10-12 mmol of aniline to the solution. The slight excess of amine ensures the complete consumption of the anhydride.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the reaction mixture.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Precipitation & Filtration: The product will often precipitate upon cooling or solvent removal. If necessary, cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered product with a small amount of cold ethanol, followed by ice-cold water to remove any unreacted starting materials and catalyst.[4]
-
Drying: Dry the purified product in a vacuum oven. Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Part 2: Proposed Mechanism of Antibacterial Action
The antibacterial activity of N-substituted maleimides is believed to stem from their ability to act as Michael acceptors.[3][5] The electron-deficient double bond in the pyrrole-2,5-dione ring is susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of essential bacterial enzymes.
This covalent modification, an irreversible alkylation, can lead to:
-
Enzyme Inactivation: Alteration of the enzyme's active site or conformational structure, rendering it non-functional.
-
Disruption of Metabolic Pathways: Inhibition of key enzymes involved in critical processes such as cell wall synthesis, DNA replication, or energy metabolism.[5]
The high reactivity and selectivity of maleimides towards thiols make them potent inhibitors, and this mechanism provides a strong rationale for their development as antibacterial agents.
Caption: Proposed mechanism of action via covalent modification of bacterial enzymes.
Part 3: Protocols for Antibacterial Susceptibility Testing
To evaluate the antibacterial potential of the synthesized derivatives, standardized susceptibility testing is required.[7][8] The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
Overall Experimental Workflow
The process begins with the MIC assay to determine the lowest concentration of the compound that inhibits visible bacterial growth. Subsequently, the MBC assay is performed to ascertain the lowest concentration required to kill the bacteria, thereby distinguishing between bacteriostatic and bactericidal activity.
Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate (e.g., columns 1-10). The final volume in each well should be 50 µL. A typical concentration range might be 128 µg/mL down to 0.25 µg/mL.[9]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells (this typically requires a 1:100 dilution).
-
-
Plate Inoculation: Add 50 µL of the final bacterial inoculum to each well (columns 1-11). The final volume in each well will be 100 µL.
-
Controls (Self-Validation):
-
Growth Control (Column 11): 50 µL of CAMHB + 50 µL of inoculum (no compound). This well must show turbidity for the test to be valid.[11]
-
Sterility Control (Column 12): 100 µL of CAMHB only (no inoculum, no compound). This well must remain clear.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[11]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
Protocol 3: Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[12][13] This test is performed after the MIC has been determined.
Materials:
-
MIC plate from the previous protocol
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
Procedure:
-
Subculturing: From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[14]
-
Plating: Spot-plate the 10 µL aliquot onto a labeled section of an MHA plate. Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies (CFU) from each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][15]
Part 4: Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison and analysis.
Table 1: Representative Antibacterial Activity of Dichloro-pyrrole-dione Derivatives
| Compound ID | N-Substituent | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| DPD-01 | Phenyl | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| DPD-01 | Phenyl | E. coli ATCC 25922 | 16 | 128 | 8 | Bacteriostatic |
| DPD-02 | 4-Chlorophenyl | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| DPD-02 | 4-Chlorophenyl | E. coli ATCC 25922 | 8 | 64 | 8 | Bacteriostatic |
| DPD-03 | Cyclohexyl | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| DPD-03 | Cyclohexyl | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Vancomycin | - | S. aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal |
| Ciprofloxacin | - | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Interpreting the MBC/MIC Ratio: The ratio of MBC to MIC is a critical parameter for classifying the primary activity of an antibacterial agent.
-
Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]
-
Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that the compound inhibits growth but does not actively kill the bacteria at concentrations near the MIC.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. woah.org [woah.org]
- 8. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]
- 15. microchemlab.com [microchemlab.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dichloro-1H-pyrrole-2,5-dione
Welcome to the technical support guide for the purification of 3,4-Dichloro-1H-pyrrole-2,5-dione (also known as 3,4-dichloromaleimide). This document is designed for researchers, chemists, and drug development professionals who utilize this critical synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve high purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What is the first step I should take before attempting to purify my crude product?
A1: The most critical first step is to analyze your crude material. Before any purification attempt, you should run a Thin Layer Chromatography (TLC) analysis to visualize the number of components in your mixture. If possible, obtaining a crude ¹H NMR spectrum is also highly beneficial. This initial analysis provides crucial information about the impurity profile, helping you to select the most effective purification strategy and avoiding wasted time on inappropriate methods.
Q2: Which purification method is generally recommended for this compound?
A2: The choice of method depends entirely on the impurity profile identified in your initial analysis.
-
Recrystallization: This is the preferred method if your crude product is relatively clean (>85% pure) and you can identify a solvent that effectively solubilizes the compound when hot but poorly when cold, while leaving impurities either fully dissolved or insoluble. Ethanol is a commonly cited solvent for this purpose.[1]
-
Flash Column Chromatography: This method is necessary for complex mixtures containing multiple byproducts or unreacted starting materials with solubilities similar to the product. A common eluent system is a mixture of hexanes and ethyl acetate.[1]
-
Sublimation: For certain thermally stable compounds, vacuum sublimation can be an excellent method for achieving very high purity, particularly for removing non-volatile impurities.[2] While less commonly cited for this specific molecule, it is a powerful technique for related structures.
Q3: How should I properly handle and store the purified this compound?
A3: this compound, like many maleimides, can be susceptible to hydrolysis. The imide ring can open in the presence of water, especially under non-neutral pH conditions. Therefore, it is crucial to store the purified, dry solid in a tightly sealed container, preferably within a desiccator to protect it from atmospheric moisture. For long-term storage, keeping it in a dark place at low temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its stability and purity.[3]
Q4: What are the likely impurities from a typical synthesis?
A4: The synthesis of N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones typically involves the reaction of dichloromaleic anhydride with a primary amine.[4] Therefore, common impurities include:
-
Unreacted dichloromaleic anhydride.
-
Unreacted primary amine.
-
The intermediate amic acid, resulting from the initial nucleophilic attack before cyclization and dehydration.
-
Hydrolysis products if the reaction or workup was exposed to excess water.
Part 2: Purification Workflow & Methodology Selection
The following diagram outlines a general workflow for the purification process.
References
Technical Support Center: Synthesis of 3,4-Dichloro-1H-pyrrole-2,5-dione (Dichloromaleimide) Derivatives
Welcome to the technical support center for the synthesis of 3,4-Dichloro-1H-pyrrole-2,5-dione and its N-substituted derivatives. These compounds are pivotal building blocks in medicinal chemistry and materials science, often serving as precursors for potential tyrosine kinase inhibitors and other biologically active molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in this synthesis, optimize reaction yields, and ensure product purity. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
I. Problem: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected, or I've recovered only starting material. What are the primary causes?
A1: Low yield is the most common issue, typically stemming from suboptimal reaction conditions or reagent quality. Let's break down the critical factors.
-
Causality 1: Inefficient Reaction Conditions. The conversion of dichloromaleic anhydride to the corresponding imide is a condensation reaction that requires precise control over temperature, solvent, and catalysis.
-
Thermal vs. Microwave Heating: Conventional refluxing in solvents like acetic acid or ethanol can take several hours.[3] Microwave-assisted synthesis has proven to be significantly more efficient, reducing reaction times from 2 hours to as little as 20 minutes while achieving comparable or higher yields (up to ~70%).[3] The dielectric heating mechanism in microwave synthesis provides rapid and uniform heating, often minimizing side product formation.[3]
-
Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction rate. While glacial acetic acid can serve as both a solvent and a catalyst, ethanol has also been used effectively, particularly in microwave synthesis.[4] The choice may depend on the specific amine being used and the heating method.
-
Catalyst Concentration: When using a catalyst like acetic acid in a different solvent (e.g., ethanol), its concentration is crucial. Increasing the catalyst concentration does not always lead to a better yield and can sometimes have a detrimental effect.
-
-
Causality 2: Incomplete Cyclization. The reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on an anhydride carbonyl, forming an intermediate amic acid, followed by a dehydrative cyclization to form the imide ring.[5] If the cyclization step is incomplete, the workup will primarily yield the amic acid, which may not be the desired product.
-
Solution: Ensure sufficient heating and reaction time to drive the dehydration. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to confirm the consumption of the starting material and the formation of the less polar imide product.[1]
-
-
Causality 3: Reagent Purity and Stoichiometry.
-
Dichloromaleic Anhydride: This reagent is sensitive to moisture. Hydrolysis will open the anhydride ring to form dichloromaleic acid, which is unreactive under these conditions. Always use a fresh, dry supply of dichloromaleic anhydride.[6][7]
-
Amine Reactivity: The nucleophilicity of the starting amine is key. Amines with strong electron-withdrawing groups may be less reactive and require more forcing conditions.[7] For reactions using amine salts (e.g., aniline hydrochloride), the choice of solvent and the potential need for an additional base become critical considerations.[8]
-
Molar Ratios: While a 1:1 stoichiometry is theoretically required, a slight excess of the amine is sometimes used to drive the reaction to completion. However, a large excess can complicate purification. Experimentation shows that deviating significantly from the optimal stoichiometry can cause a sharp drop in yield.
-
II. Problem: Product is Impure or Contaminated
Q2: My final product shows significant impurities on NMR or LC-MS analysis. What are the likely side products and how can I avoid them?
A2: Impurities often arise from incomplete reactions or side reactions involving the starting materials or the product itself.
-
Causality 1: Unreacted Starting Materials. The most common impurities are unreacted dichloromaleic anhydride or the starting amine. This is a clear indication of an incomplete reaction.
-
Validation & Solution: Use TLC to monitor the reaction until the starting material spot disappears.[1] If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.
-
-
Causality 2: Hydrolysis. The maleimide product, like the anhydride starting material, can be susceptible to hydrolysis, which opens the imide ring. This is particularly problematic during aqueous workups if the pH is not controlled.[6]
-
Solution: Perform the workup under neutral or slightly acidic conditions. When filtering the product, wash with cold, distilled water to minimize hydrolysis and remove water-soluble impurities.[4]
-
-
Causality 3: Incomplete Cyclization. As mentioned previously, the intermediate amic acid can persist in the final product if the reaction is not driven to completion.
-
Solution: Ensure adequate heating (time and temperature) to facilitate the final dehydration step. In some imide syntheses, a dehydrating agent like acetic anhydride is used to force the cyclization, though this is often unnecessary for this specific reaction when heated properly.
-
III. Problem: Difficulty in Product Isolation
Q3: I'm having trouble isolating a clean, solid product after the reaction. It's either an oil or remains dissolved. What should I do?
A3: Isolation issues are typically related to the workup procedure and the physical properties of your specific N-substituted dichloromaleimide.
-
Causality 1: Standard Workup Ineffective. The common procedure involves cooling the reaction mixture in an ice bath to precipitate the product, followed by vacuum filtration.[4]
-
Solution: If the product does not precipitate, it may be too soluble in the solvent system. Try carefully adding a non-solvent (an "anti-solvent") in which your product is insoluble but the impurities are soluble to induce crystallization. Alternatively, remove the reaction solvent under reduced pressure and proceed with purification of the crude residue.[1]
-
-
Causality 2: Oily Product. Some N-substituted maleimides, particularly those with alkyl chains, may have lower melting points and can separate as oils rather than crystalline solids.
-
Solution: If an oil forms, try triturating it with a suitable solvent (like cold ethanol or a hexane/ethyl acetate mixture) to induce solidification. If this fails, the crude oil must be purified by column chromatography.[1]
-
-
Causality 3: Co-precipitation of Impurities. A "gummy" or discolored solid often indicates that impurities are precipitating along with your product.
-
Solution: The primary remedy is purification. Recrystallization from a suitable solvent (ethanol is commonly reported) is the most effective method for purifying the crude solid product. This process will remove residual starting materials and soluble byproducts, yielding a clean, crystalline final product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis? A1: The synthesis of an N-substituted this compound from 2,3-dichloromaleic anhydride and a primary amine is a classic condensation reaction. It proceeds in two main steps:
-
Nucleophilic Acyl Substitution: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride ring. This opens the ring to form a carboxylate and an amide, creating the intermediate amic acid.
-
Intramolecular Cyclization (Dehydration): The carboxylic acid and amide functionalities of the intermediate then react intramolecularly. Under heating, a molecule of water is eliminated, forming the stable five-membered imide ring.[5]
Q2: Can I use secondary amines for this reaction? A2: No, this reaction requires a primary amine (R-NH₂) or ammonia. A secondary amine (R₂NH) lacks the second proton on the nitrogen necessary to be eliminated as water during the final cyclization step to form the imide.
Q3: How critical is the choice of heating method? A3: It is very critical for reaction efficiency. Studies have demonstrated that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional oil-bath heating.[3] For laboratories equipped with a microwave reactor, it is the superior method.
Q4: What is the best way to monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most straightforward method.[1] Use a suitable eluent system (e.g., hexane:ethyl acetate 2:1) to separate the non-polar product from the more polar starting materials. The reaction is complete when the spot corresponding to the limiting reagent (usually the anhydride) is no longer visible.
Q5: What are the primary safety concerns with this synthesis? A5: Dichloromaleic anhydride and many amine reagents can be corrosive and irritating. Glacial acetic acid is also corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 3: Protocols and Data
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Phenyl-3,4-dichloromaleimide
-
To a 10 mL microwave reactor vessel, add 2,3-dichloromaleic anhydride (1.0 mmol).
-
Add ethanol (5 mL) and stir until the solid is solubilized.
-
Add aniline (1.0 mmol) followed by glacial acetic acid (catalyst, e.g., 0.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction conditions: Power = 140 W, Temperature = 80°C, Time = 20 minutes.
-
After the reaction is complete, cool the vessel in an ice-water bath.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Purify the crude product by recrystallization from ethanol to yield the final product.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield in Microwave Synthesis [4]
| Entry | Solvent | Reactant Ratio (Aniline:Anhydride) | Catalyst (Acetic Acid) | Power (W) | Time (min) | Temp (°C) | Yield (%) |
| 1 | Acetic Acid | 1.04 : 1 | Solvent | 80 | 20 | 120 | Low |
| 2 | Ethanol | 1.04 : 1 | 10% mol | 140 | 20 | 80 | 70.21 |
| 3 | Ethanol | 1.04 : 1 | 20% mol | 140 | 20 | 80 | 50.56 |
| 4 | Ethanol | 1.50 : 1 | 10% mol | 140 | 20 | 80 | 34.90 |
Data synthesized from Lima JAF, et al. (2018). This table illustrates the sensitivity of the reaction to changes in stoichiometry and catalyst concentration, highlighting the optimized conditions found in Entry 2.
Part 4: Visualization
Diagrams
Caption: General reaction mechanism for dichloromaleimide synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3,4-Dichloro-1H-pyrrole-2,5-dione & Derivatives
Welcome to the technical support resource for 3,4-Dichloro-1H-pyrrole-2,5-dione (also known as 3,4-dichloromaleimide) and its N-substituted derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these versatile but sensitive reagents. As highly reactive electrophiles, dichloromaleimides are invaluable synthons for creating complex heterocyclic compounds, including potent kinase inhibitors and bioconjugates.[1][2][3] However, their reactivity also makes them susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format.
Section 1: General Stability & Storage
This section addresses the most fundamental aspects of handling and storing dichloromaleimide compounds to ensure their integrity from the moment they arrive in your lab.
Question 1: I just received my bottle of this compound. What are the absolute critical storage conditions?
Answer: Proper storage is the single most important factor in maintaining the long-term viability of this compound. The compound is sensitive to moisture, light, and heat.
-
Causality: The maleimide ring is highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis and ring-opening.[4] The presence of two chlorine atoms further activates the ring system. Additionally, the material can darken or degrade upon exposure to light and elevated temperatures.[5][6]
Recommended Storage Protocol:
-
Verification: Upon receipt, inspect the container seal. If it appears compromised, the reagent's quality may be questionable.
-
Inert Atmosphere: The vial should be tightly sealed and stored under an inert atmosphere (Argon or Nitrogen).[3] If you intend to use small quantities over time, we recommend flushing the vial with an inert gas after each use.
-
Temperature: Store the container in a refrigerator at 2-8°C .[3][7][8] Do not freeze, as this can introduce moisture through condensation cycles.
-
Light Protection: Keep the vial in a dark place, such as its original opaque packaging or within a secondary container that blocks light.[3][6] Some material darkening over time is noted by suppliers, but significant color change may indicate degradation.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows kinetic degradation pathways. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture. |
| Light | Protect from light (Dark) | Prevents photochemical degradation.[6] |
| Container | Tightly sealed | Prevents ingress of moisture and air.[5][9] |
Question 2: I dissolved the dichloromaleimide in a solvent for a stock solution. How should I store it, and for how long is it stable?
Answer: The stability of 3,4-dichloromaleimide in solution is highly dependent on the choice of solvent. Aqueous or protic solvents should be strictly avoided for storage.
-
Expert Insight: While the thiol-maleimide reaction is often performed in aqueous buffers, the maleimide reagent itself is unstable in these conditions. Stock solutions should always be prepared in a dry, aprotic solvent.[4]
Solvent Selection & Storage Protocol:
-
Solvent Choice: Use only high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the solvent is from a freshly opened bottle or has been properly dried to minimize water content.
-
Preparation: Prepare the stock solution immediately before you plan to use it. Maleimide hydrolysis is a time-dependent process even in aprotic solvents if trace moisture is present.[4]
-
Short-Term Storage: For use within a single day, a tightly capped vial at room temperature, protected from light, is acceptable.
-
Long-Term Storage (Not Recommended): If absolutely necessary, store the DMSO or DMF stock solution in small, single-use aliquots at -20°C with desiccation.[4] However, be aware that freeze-thaw cycles can introduce moisture. It is best practice to make fresh solutions for each experiment.
Section 2: Reaction & Synthesis Troubleshooting
This section focuses on common issues encountered during the chemical modification and use of dichloromaleimides in synthesis.
Question 3: My N-substitution reaction to create a derivative is failing or giving very low yields. What are the likely causes?
Answer: Low yields in N-substitution reactions often trace back to one of three areas: reagent stability, reaction conditions, or workup procedures.
-
Causality: The synthesis of N-substituted dichloromaleimides typically involves the reaction of this compound (or dichloromaleic anhydride) with a primary amine.[1][10] Competing side reactions, primarily hydrolysis of the starting material or product, can drastically reduce yield.
Troubleshooting Workflow for N-Substitution Reactions
Caption: Troubleshooting flowchart for low-yielding N-substitution reactions.
Key Actionable Steps:
-
Starting Material Check: Before starting, run a quick TLC or LC-MS of your this compound. If you see multiple spots/peaks, degradation has already occurred.
-
Solvent & Temperature: While some syntheses use ethanol or acetic acid, an anhydrous, non-polar aprotic solvent like toluene can be beneficial, especially for sensitive substrates. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes but requires careful temperature control to avoid decomposition.[11]
-
Workup Sensitivity: The product, an N-substituted dichloromaleimide, may also be sensitive to hydrolysis. Avoid harsh acidic or basic aqueous washes during workup.[12] If your product has polar functional groups, it may have partial solubility in the aqueous layer; always check the aqueous phase by TLC or LC-MS before discarding it.[12]
Question 4: I am performing a bioconjugation reaction with an N-substituted dichloromaleimide derivative to a thiol on a protein, but the labeling efficiency is poor.
Answer: Poor labeling efficiency in thiol-maleimide chemistry is a classic problem that is often pH-dependent and can be exacerbated by the stability issues of the maleimide compound. Dichloromaleimides have a reactivity order where they are less reactive than their dibromo- and diiodo- counterparts but can still be effective.[13]
-
Expertise & Causality: The reaction requires a deprotonated thiolate (-S⁻) anion to act as the nucleophile. The pKa of a typical cysteine thiol is ~8.3. Therefore, the reaction rate is very slow at acidic pH. However, at high pH (>8.0), the maleimide ring itself undergoes rapid hydrolysis, destroying the reagent before it can react with the thiol.[4] This creates a narrow optimal pH window.
Protocol: Optimizing Thiol-Dichloromaleimide Bioconjugation
-
Pre-Reaction Setup:
-
Protein Preparation: If your protein has disulfide bonds, ensure they are fully reduced to free thiols using a reducing agent like TCEP. Remove the reducing agent immediately before adding the maleimide.
-
Maleimide Solution: Prepare a fresh, concentrated stock solution of your N-substituted dichloromaleimide in anhydrous DMSO or DMF.[4]
-
-
Reaction Buffer:
-
Perform the reaction in a buffer with a pH between 6.5 and 7.5 .[4] A common choice is a phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Self-Validation: Avoid buffers containing primary amines (like Tris) or thiols (like DTT), as they will compete with the desired reaction.[4]
-
-
Execution:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
-
Quenching & Purification:
-
Stop the reaction by adding a small-molecule thiol like free cysteine or β-mercaptoethanol to scavenge any unreacted maleimide.
-
Purify the labeled protein from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.[14]
-
Section 3: Analytical & Detection of Instability
Identifying and quantifying degradation is crucial for troubleshooting. This section provides practical guidance on analytical methods.
Question 5: I suspect my dichloromaleimide has degraded. How can I quickly check its purity?
Answer: Thin-Layer Chromatography (TLC) is the fastest and most accessible method for a qualitative assessment of purity. For quantitative analysis and definitive identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
-
Mechanism Insight: The primary degradation product you are looking for is the ring-opened maleamic acid derivative, which results from hydrolysis. This product will have a different polarity than the parent compound and thus a different Rf value on TLC.
Protocol: Rapid Purity Check by TLC
-
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Mobile Phase: A starting point is a mixture of Hexane and Ethyl Acetate. A 2:1 or 3:1 ratio is often effective for the parent compound.[11]
-
Visualization: UV lamp (254 nm) and/or a potassium permanganate stain.
-
-
Procedure:
-
Dissolve a tiny amount of your solid this compound in a drop of ethyl acetate or acetone.
-
Spot this solution onto the TLC plate (Lane 1: Test Sample).
-
If you have a new, unopened vial, spot it as a reference (Lane 2: Control).
-
Develop the plate in your chosen mobile phase. .
-
-
Interpretation:
-
The parent dichloromaleimide is relatively non-polar and should have a higher Rf value.
-
The hydrolyzed maleamic acid byproduct is significantly more polar and will appear as a distinct spot with a much lower Rf, possibly even staying at the baseline.
-
If your test sample in Lane 1 shows a prominent low-Rf spot that is absent or faint in the control lane, your material has likely undergone significant hydrolysis.
-
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
-
Authoritative Grounding: Both LC-MS and GC-MS are powerful tools for separating and identifying degradation products.[15] For dichloromaleimide and its typical derivatives, which can be thermally labile, LC-MS is generally the preferred method.[16] GC-MS can be used to identify certain smaller, more volatile intermediates if thermal degradation is being studied.[17]
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]
- 3. This compound [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.it [fishersci.it]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound [myskinrecipes.com]
- 8. 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | 39209-94-4 [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Buy 3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. ijmr.net.in [ijmr.net.in]
- 16. epa.gov [epa.gov]
- 17. Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions of 3,4-Dichloro-1H-pyrrole-2,5-dione with Nucleophiles
Introduction
Welcome to the technical support center for 3,4-Dichloro-1H-pyrrole-2,5-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but highly reactive building block. Unlike standard maleimides, which primarily undergo Michael addition with thiols, the reactivity of this compound is dominated by its two electron-deficient vinylic carbons, making it highly susceptible to nucleophilic attack.
The primary reaction pathway is a Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile displaces one or both of the chloro groups.[1][2] This reactivity profile opens up unique synthetic possibilities but also presents challenges, including competitive side reactions and product instability. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these challenges and achieve successful, reproducible outcomes in your experiments.
Core Reaction Pathways
The two principal competing reactions when using this compound in the presence of a nucleophile (Nu) and water are nucleophilic substitution and ring-opening hydrolysis.
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns encountered during experimentation.
Q1: What is the primary reaction mechanism with nucleophiles like primary amines?
The dominant mechanism is a Nucleophilic Aromatic Substitution (SNAr). The pyrrole-2,5-dione ring is highly electron-deficient due to the two carbonyl groups and two chlorine atoms. This activates the ring carbons for attack by a nucleophile. The reaction proceeds through a two-step addition-elimination sequence, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex) before expelling a chloride ion to restore the aromatic system.[1][2] This allows for the stepwise replacement of one or both chlorine atoms.
Q2: My reaction yield is very low, but my starting material has been consumed according to TLC/LC-MS. What is the most likely cause?
The most probable cause is the hydrolysis of the maleimide ring itself. This side reaction is particularly prevalent in aqueous solutions at neutral to alkaline pH (pH > 7.0) and results in the formation of a ring-opened, and typically unreactive, maleamic acid derivative.[3][4] This hydrolyzed product will have a different retention time on chromatography and a mass increase of 18 Da (the mass of water) in mass spectrometry analysis.[4] To avoid this, it is critical to use anhydrous solvents whenever possible or to strictly control the pH and reaction time when aqueous media are required.[3][5]
Q3: How critical is pH for controlling the reaction outcome?
The pH is a critical parameter that directly influences the balance between the desired nucleophilic substitution and undesired side reactions.[6][7]
-
Acidic pH (6.0-7.0): This range generally minimizes ring hydrolysis, preserving the integrity of the maleimide scaffold.[3] However, many nucleophiles (especially amines) will be protonated and thus less reactive, potentially slowing or inhibiting the desired reaction.
-
Slightly Basic pH (7.5-8.5): This range can increase the rate of the desired substitution by deprotonating the nucleophile (e.g., R-SH to R-S⁻, R-NH₃⁺ to R-NH₂). However, it significantly accelerates the rate of maleimide ring hydrolysis.[3][8]
-
Strongly Basic pH (>9.0): At high pH, hydrolysis becomes the dominant reaction pathway, leading to rapid degradation of the starting material and low yields of the desired product.
Therefore, the optimal pH is a trade-off and must be empirically determined for each specific nucleophile.
Q4: Can I use secondary amines or other sterically hindered nucleophiles?
Yes, but with important considerations. Sterically hindered nucleophiles, such as secondary amines or bulky primary amines (e.g., 1-adamantylamine), may react much more slowly than unhindered primary amines.[9] In some cases, the reaction may not proceed efficiently under standard conditions, requiring higher temperatures or longer reaction times. This, in turn, increases the risk of side reactions like hydrolysis. It is advisable to start with a small-scale test reaction to determine feasibility and optimize conditions.
Troubleshooting Guide: Specific Side Reactions & Solutions
This guide provides a systematic approach to identifying and resolving specific experimental issues.
Issue 1: Poor Selectivity Between Mono- and Di-substituted Products
You observe a mixture of products where one and two chlorine atoms have been replaced by the nucleophile.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using a significant excess of the nucleophile (>1.5 equivalents) will drive the reaction towards di-substitution, especially with unhindered nucleophiles. | For selective mono-substitution, use the nucleophile as the limiting reagent or a slight excess (1.0-1.2 equivalents). Add the nucleophile slowly to the solution of the dichloromaleimide to maintain a low instantaneous concentration. |
| High Temperature or Long Reaction Time | Even with correct stoichiometry, forcing conditions can provide enough energy to overcome the activation barrier for the second substitution, which is typically slower. | Perform the reaction at the lowest temperature that allows for a reasonable rate (e.g., start at room temperature). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed or the desired mono-substituted product is maximized. |
| High Nucleophile Reactivity | Highly reactive, unhindered nucleophiles can readily displace both chlorine atoms. | Consider protecting the nucleophile to reduce its reactivity, or run the reaction at a lower temperature (e.g., 0 °C) to improve kinetic control. |
Issue 2: Identification of an Unexpected Mass by MS (+18 Da)
Your mass spectrometry data shows a major peak with a mass corresponding to your starting material or product plus 18 atomic mass units.
| Potential Cause | Explanation | Recommended Solution |
| Maleimide Ring Hydrolysis | This is the classic signature of water adding across one of the carbonyl groups, opening the imide ring to form a maleamic acid.[4] | Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, ethanol, acetonitrile).[5][10] pH Control: If using aqueous media is unavoidable, buffer the solution to a slightly acidic pH (6.0-6.5) and keep the reaction time as short as possible.[3] Reagent Preparation: Prepare solutions of the this compound immediately before use. Avoid long-term storage of this reagent in aqueous or protic solvents.[4] |
| Post-Workup Instability | The product itself may be susceptible to hydrolysis during aqueous workup or purification steps, especially if basic or neutral conditions are used. | After the reaction, acidify the workup solution slightly (e.g., with dilute HCl) before extraction to ensure the imide ring remains protonated and closed. Use brine washes to remove bulk water before drying with an agent like MgSO₄ or Na₂SO₄. |
Troubleshooting Workflow
This decision tree can guide your response when a reaction does not proceed as expected.
Caption: A decision tree for troubleshooting common reaction issues.
Validated Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Substitution with a Primary Amine
This protocol is adapted from established methods for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones and is designed to favor mono-substitution.[10][11]
Materials:
-
This compound
-
Primary amine of interest (e.g., benzylamine)
-
Anhydrous ethanol
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser and drying tube
-
TLC plates (silica gel 60 F254)
-
Eluent for TLC (e.g., 8:2 hexanes:ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).
-
Nucleophile Addition: With stirring, add the primary amine (1.1 eq) to the solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 50-60 °C. Monitor the progress of the reaction every 30 minutes using TLC.[10] The product is typically more polar than the starting dichloromaleimide.
-
Reaction Completion: The reaction is typically complete within 2-4 hours. Once TLC analysis shows the consumption of the starting material, turn off the heat and allow the mixture to cool to room temperature.
-
Workup:
-
Reduce the solvent volume in vacuo.
-
The product may precipitate upon cooling. If so, filter the solid and wash it with a small amount of cold ethanol and ice water to remove unreacted amine and salts.[10]
-
If the product remains in solution, perform a liquid-liquid extraction using ethyl acetate and a slightly acidic aqueous wash (e.g., 1% HCl), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Analytical Workflow for Product and Side-Product Identification
Objective: To confirm the identity of the desired product and detect common side products like hydrolyzed starting material or di-substituted species.
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the crude reaction mixture and dilute it significantly with a suitable solvent (e.g., 1 mL of methanol or acetonitrile).
-
LC-MS Analysis:
-
Inject the diluted sample onto a reverse-phase LC-MS system (e.g., C18 column).
-
Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Data Interpretation:
-
Identify the peak for your expected mono-substituted product based on its calculated m/z.
-
Search for the m/z of the unreacted this compound.
-
Search for the m/z of the potential di-substituted product.
-
Crucially, search for masses corresponding to your starting material +18 Da and your product +18 Da, which are indicative of ring-opening hydrolysis.[4]
-
-
-
HPLC Analysis: For quantitative assessment of purity, use a calibrated HPLC method. The relative peak areas can give an estimate of the conversion and the prevalence of different species in the crude mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pH Effects in a Model Electrocatalytic Reaction Disentangled - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3,4-Dichloro-1H-pyrrole-2,5-dione Functionalization
Welcome to the technical support center for the functionalization of 3,4-dichloro-1H-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile scaffold. The inherent reactivity of the dichloro-maleimide core presents unique challenges and opportunities in cross-coupling chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Troubleshooting Guide: Overcoming Common Hurdles
This section is structured to address specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with this compound is showing minimal or no conversion to the desired product. What are the primary factors to investigate?
Answer: Low or no yield is a frequent challenge, often stemming from the reduced reactivity of the C-Cl bonds on the electron-deficient pyrrole-2,5-dione ring. A systematic approach to troubleshooting is essential.[1][2]
Initial Checks:
-
Reagent Integrity: Ensure all reagents, especially the organometallic partner (e.g., boronic acid, amine, alkyne), solvent, and base, are pure and anhydrous.[1] Moisture and oxygen can severely hamper catalytic activity. Solvents should be freshly distilled or from a reliable commercial source under an inert atmosphere.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[1] Confirm that your reaction vessel was properly degassed (e.g., by at least three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas throughout the reaction.
Catalyst System Evaluation:
-
Catalyst Activity: The choice and handling of the palladium source are critical. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or more advanced precatalysts such as those developed by Buchwald.[1][3]
-
Ligand Selection: For challenging substrates like this compound, the ligand plays a pivotal role. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[2]
Reaction Parameter Optimization:
-
Base Strength: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle (e.g., in the transmetalation step of Suzuki coupling or deprotonation in Buchwald-Hartwig amination).[4] For less reactive chlorides, a stronger base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) may be necessary. However, be mindful of base-sensitive functional groups on your coupling partner.[5]
-
Temperature: Aryl chlorides generally require higher reaction temperatures compared to bromides or iodides to facilitate oxidative addition.[2] If you are running the reaction at a lower temperature, a gradual increase (e.g., in 10-20 °C increments) may be beneficial.
Issue 2: Mono-substitution vs. Di-substitution Selectivity
Question: I am successfully achieving mono-functionalization of the this compound, but the second substitution reaction is sluggish or fails completely. How can I drive the reaction to completion?
Answer: Achieving di-substitution can be challenging because the electronic properties of the ring change after the first coupling, often making the second C-Cl bond less reactive.[2]
Strategies to Promote Di-substitution:
-
Stoichiometry of Coupling Partner: Increase the equivalents of your nucleophilic coupling partner (e.g., boronic acid, amine, or alkyne) to 2.5-3.0 equivalents relative to the dichloromaleimide. This will favor the second coupling kinetically.[2]
-
Increased Catalyst Loading: For the more challenging second coupling, a higher catalyst loading (e.g., 5-10 mol%) may be required to maintain a sufficient concentration of the active catalytic species.[2]
-
Elevated Temperature and Extended Reaction Time: The second substitution will likely require more forcing conditions. Consider increasing the reaction temperature and extending the reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to avoid decomposition.[2]
-
Stronger Base: A stronger base might be necessary to facilitate the second coupling, especially if the first substitution has significantly altered the electronic nature of the substrate.[2]
Issue 3: Catalyst Decomposition and Side Reactions
Question: I am observing the formation of palladium black and significant amounts of side products like homocoupled starting materials or hydrodehalogenated species. What is causing this, and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates into inactive metallic palladium. This, along with side reactions, points to an unstable catalytic system.
Potential Causes and Solutions:
-
Ligand Instability or Inappropriateness: The ligand's role is to stabilize the Pd(0) center and facilitate the catalytic cycle. If the ligand is not robust enough for the reaction conditions or does not bind strongly enough, the palladium will decompose. Consider switching to a more sterically hindered and electron-rich ligand.
-
Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions) is a common side reaction. This can often be suppressed by ensuring a truly anaerobic environment and by carefully controlling the rate of addition of the organometallic reagent.
-
Protodehalogenation/Hydrodehalogenation: The replacement of a chlorine atom with hydrogen can occur, particularly in the presence of a strong base and a proton source (e.g., trace water or the amine itself in Buchwald-Hartwig reactions).[6] Ensuring anhydrous conditions and using a non-protic solvent can help mitigate this.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the functionalization of this compound.
Q1: Which cross-coupling reactions are most suitable for the functionalization of this compound?
A1: The most commonly employed and versatile cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[4][7][8]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[5][9][10][11]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[12][13][14][15]
Q2: What is a good starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling with an arylboronic acid?
A2: A robust starting point would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced Buchwald G3 precatalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3] A common base used is K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene.
Q3: For a Buchwald-Hartwig amination, what are the key considerations for base selection?
A3: Base selection is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.[5]
-
NaOtBu: A strong, non-nucleophilic base that is often very effective but can be incompatible with base-sensitive functional groups.[5]
-
LHMDS: A strong, non-nucleophilic base suitable for substrates with protic functional groups.[5]
-
Cs₂CO₃ or K₃PO₄: Weaker bases that offer excellent functional group tolerance and are often a good first choice for sensitive substrates.[5]
Q4: Are there any alternatives to palladium catalysts for these transformations?
A4: While palladium is the most common and versatile catalyst for these cross-coupling reactions, research into the use of other transition metals like nickel and copper is ongoing.[16] Nickel catalysts can be particularly effective for the coupling of aryl chlorides but may have different substrate scopes and functional group tolerances.
III. Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-4%) | XPhos (4-8%) | NaOtBu (1.5) | Dioxane | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | None | Et₃N (2.0) | THF | 50-70 |
| with Cu(I) cocatalyst |
Note: These are general starting points and may require optimization for specific substrates.
Step-by-Step Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv for mono-substitution, 2.5 equiv for di-substitution), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under a positive flow of inert gas.
-
Add the degassed solvent (e.g., toluene/water) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing the Process
Catalyst Selection Workflow
Caption: A decision-making workflow for catalyst system selection.
Troubleshooting Logic Diagram
Caption: A troubleshooting flowchart for low yield issues.
V. References
-
BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from --INVALID-LINK--
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from --INVALID-LINK--
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical reviews, 110(2), 1147-1169. --INVALID-LINK--
-
Cacchi, S., & Fabrizi, G. (2011). Recent advances in sequentially Pd-catalyzed one-pot syntheses of heterocycles. Molecules, 16(8), 6647-6696. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Magano, J., & Dunetz, J. R. (2012). The impact of cross-coupling reactions in drug discovery and development. Chemical Society Reviews, 41(4), 1479-1489. --INVALID-LINK--
-
NROChemistry. (n.d.). Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 44(6), 1461-1473. --INVALID-LINK--
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Catalytic hydrofunctionalization reactions of 1,3-diynes. Molecules, 16(12), 9987-10020. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Retrieved from --INVALID-LINK--
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. --INVALID-LINK--
-
Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from --INVALID-LINK--
-
Lima, J. A. F., Sousa, J. F., Siqueira, F. S., de Oliveira, M. C. F., & Walter, M. E. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Journal of Analytical & Pharmaceutical Research, 7(5), 641-644. --INVALID-LINK--
-
Walter, M. E., de Freitas Lima, J. A., Sousa, J. F., & Jeremias, W. (n.d.). Reaction conditions of synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione in microwave reactor. ResearchGate. Retrieved from --INVALID-LINK--
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. --INVALID-LINK--
-
Sherry, B. D., & Fürstner, A. (2008). The promise and challenge of cross-coupling reactions with sp3-hybridized substrates. Accounts of chemical research, 41(11), 1500-1511. --INVALID-LINK--
-
El-Faham, A., & El-Sayed, N. N. (2012). Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole. Heterocycles, 85(10), 2437-2448. --INVALID-LINK--
-
O'Brien, C. J., & Tellez, J. L. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Angewandte Chemie International Edition, 61(51), e202212951. --INVALID-LINK--
-
Barrow, J. C. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3449. --INVALID-LINK--
-
Chen, C. H., & Cheng, C. H. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & biomolecular chemistry, 4(7), 1213-1216. --INVALID-LINK--
-
Gu, Y., & Li, G. (2021). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry–A European Journal, 27(1), 187-192. --INVALID-LINK--
-
Xiao, B., Fu, Y., Xu, J., Gong, T. J., & Liu, L. (2015). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Communications, 51(5), 983-986. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: 3,4-Dichloro-1H-pyrrole-2,5-dione
Welcome to the technical support center for 3,4-Dichloro-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reactive compound. Here, we address common challenges related to its stability and degradation, offering explanations grounded in chemical principles and providing actionable protocols.
Introduction to the Reactivity of this compound
This compound, a dichlorinated maleimide, is a highly reactive molecule utilized as a key building block in the synthesis of novel therapeutics and functional materials. Its reactivity is centered around the electrophilic carbon-carbon double bond within the maleimide ring, which is further activated by the electron-withdrawing effects of the two chlorine atoms. Understanding the degradation pathways of this compound is critical for ensuring experimental success, reproducibility, and the stability of its derivatives.
The primary modes of degradation involve reactions with nucleophiles, particularly water (hydrolysis), thiols, and amines. The stability of the resulting adducts is also a key consideration, as they can undergo further transformations.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound solution seems to have lost reactivity over time. What could be the cause?
Loss of reactivity is most commonly due to hydrolysis of the maleimide ring.[1][2] In the presence of water, especially at neutral to alkaline pH, the imide ring can open to form a maleamic acid derivative. This derivative is unreactive towards thiols and other nucleophiles, leading to a decrease in the effective concentration of the active maleimide.
-
Causality: The carbonyl groups of the maleimide ring are susceptible to nucleophilic attack by water. This process is accelerated at higher pH values (above 7.5) due to the increased concentration of the more nucleophilic hydroxide ion.[1][3]
-
Recommendation: Always prepare aqueous solutions of this compound immediately before use.[1][4] If a stock solution is required, dissolve the compound in a dry, water-miscible organic solvent such as DMSO or DMF and store it under an inert atmosphere at a low temperature (2-8°C).[4]
FAQ 2: I am seeing an unexpected loss of my thiol-conjugated product. Is the maleimide-thiol linkage unstable?
While the initial Michael addition of a thiol to a maleimide forms a seemingly stable thioether bond (a thiosuccinimide), this linkage can be reversible under certain conditions.[4][5][6] This reversal is known as a retro-Michael reaction.
-
Causality: The thiosuccinimide adduct can undergo elimination to regenerate the starting maleimide and thiol.[4][7] This is particularly relevant in vivo where other thiols, such as glutathione, can displace the conjugated molecule in a process called thiol exchange.[5][8]
-
Recommendation: To enhance the stability of the conjugate, consider a post-conjugation hydrolysis step. The thiosuccinimide ring can be intentionally hydrolyzed to a succinamic acid thioether, which is stable and not susceptible to the retro-Michael reaction.[7][9][10] This can often be achieved by incubating the conjugate at a slightly basic pH.
FAQ 3: When conjugating to a peptide, I observe multiple product peaks on my chromatogram. What could be the reason?
There are several potential reasons for multiple product peaks:
-
Reaction with Amines: If your reaction buffer has a pH above 7.5, the maleimide can react with primary amines (e.g., the N-terminus of the peptide or lysine side chains) in addition to the target thiol group on a cysteine residue.[1][2][4]
-
Hydrolysis of Unreacted Maleimide: If the reaction is not driven to completion, you may have unreacted this compound that hydrolyzes over time, creating additional species in your mixture.
-
Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, the initial thiosuccinimide adduct can rearrange to a more stable six-membered thiazine ring.[2][11][12] This will appear as a distinct peak from the expected product.
-
Recommendation: Maintain a reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[1][4] Monitor the reaction progress to ensure complete consumption of the starting materials. If working with an N-terminal cysteine, be aware of the potential for thiazine rearrangement and characterize your products accordingly.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low Conjugation Yield | Hydrolysis of this compound | Prepare fresh solutions of the maleimide in an appropriate dry solvent (DMSO, DMF) immediately before adding to the aqueous reaction buffer. Avoid storing the maleimide in aqueous solutions.[4] |
| Incorrect pH of Reaction Buffer | Ensure the pH of the reaction buffer is between 6.5 and 7.5 for optimal thiol-maleimide reaction kinetics and selectivity.[1][2] Below pH 6.5, the reaction rate slows significantly. | |
| Product Instability / Loss of Conjugate | Retro-Michael Reaction / Thiol Exchange | After conjugation, consider a controlled hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether. This can be achieved by a brief incubation at a moderately elevated pH (e.g., pH 8.5-9) followed by purification.[10] |
| Multiple Product Peaks in Analysis | Reaction with Primary Amines | Lower the reaction pH to below 7.5 to minimize the reaction with lysine residues or the N-terminus.[4][13] |
| Thiazine Rearrangement (with N-terminal Cys) | If possible, avoid conjugation to an N-terminal cysteine. If unavoidable, perform the conjugation at a slightly acidic pH (around 6.5) to slow the rearrangement and purify the desired product quickly.[12] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule (e.g., protein, peptide) in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5. If the molecule has disulfide bonds, they must be reduced to free thiols prior to conjugation using a reducing agent like TCEP.
-
Preparation of Maleimide Solution: Immediately before use, dissolve this compound in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add the maleimide solution to the thiol-containing solution with gentle stirring. A 5- to 20-fold molar excess of the maleimide is typically used.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted maleimide.
-
Purification: Remove excess maleimide and other reaction components by dialysis, size-exclusion chromatography, or another suitable purification method.
Protocol 2: Post-Conjugation Stabilization by Hydrolysis
-
Perform Conjugation: Follow steps 1-4 of the General Thiol-Maleimide Conjugation protocol.
-
pH Adjustment: After the initial conjugation reaction, adjust the pH of the solution to 8.5-9.0 using a suitable buffer or a dilute base.
-
Hydrolysis Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to promote the hydrolysis of the thiosuccinimide ring.
-
Purification: Purify the stabilized, ring-opened conjugate using an appropriate method to remove quenching agents and adjust the final buffer.
Visualizing Degradation Pathways
Diagram 1: Key Degradation Pathways of this compound
Caption: Primary degradation and reaction pathways of this compound.
Diagram 2: Experimental Workflow for Stable Conjugation
Caption: Recommended workflow for achieving a stable thiol conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Maleimide - Wikipedia [en.wikipedia.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3,4-Dichloro-1H-pyrrole-2,5-dione Reactivity for Advanced Bioconjugation
In the landscape of bioconjugation, the maleimide-thiol reaction stands as a cornerstone for its efficiency and specificity in linking biomolecules.[1] This Michael addition reaction is prized for its rapid kinetics and chemoselectivity for cysteine residues under physiological conditions.[2] However, the stability of the resulting thiosuccinimide linkage can be a critical parameter, particularly in the context of developing robust antibody-drug conjugates (ADCs) and other targeted therapeutics.[3] This guide provides an in-depth comparison of the reactivity of 3,4-Dichloro-1H-pyrrole-2,5-dione with other commonly used maleimides, offering experimental insights for researchers, scientists, and drug development professionals.
The core of this analysis lies in understanding how the electronic properties of the maleimide ring influence its reactivity towards thiols and the stability of the subsequent conjugate. The presence of two electron-withdrawing chlorine atoms on the 3,4-positions of the pyrrole-2,5-dione ring is anticipated to significantly enhance its electrophilicity, leading to faster reaction rates compared to conventional N-alkyl or N-aryl maleimides.
The Thiol-Maleimide Reaction: A Mechanistic Overview
The conjugation of a thiol to a maleimide proceeds via a Michael addition mechanism.[4] The thiolate anion, the more nucleophilic form of a thiol group, attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring.[2] This results in the formation of a stable thioether bond.[5] The reaction is highly efficient within a pH range of 6.5 to 7.5, where the thiol is sufficiently nucleophilic to react, while other nucleophilic groups like amines remain largely protonated and unreactive.[2]
References
A Comparative Guide to 3,4-Dichloro- and 3,4-Dibromo-1H-pyrrole-2,5-dione in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic strategy. Among the myriad of available synthons, halogenated maleimides stand out for their versatile reactivity. This guide provides an in-depth technical comparison of two prominent members of this class: 3,4-dichloro-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione . By examining their reactivity profiles, supported by experimental data, we aim to furnish you with the insights necessary to make an informed choice for your specific synthetic endeavors.
Introduction to Dihalomaleimides as Synthetic Intermediates
Both this compound (dichloromaleimide) and 3,4-dibromo-1H-pyrrole-2,5-dione (dibromomaleimide) are powerful intermediates in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Their utility stems from the electron-deficient nature of the maleimide ring, further enhanced by the presence of two halogen atoms. This electronic arrangement renders the carbon-halogen bonds susceptible to nucleophilic attack and makes the double bond an excellent dienophile in cycloaddition reactions.
Dichloromaleimide has been extensively used as a scaffold for the development of potent antibacterial and anticancer agents.[2][3] Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione, synthesized from dichloromaleimide, have shown promise as multikinase inhibitors.[4] On the other hand, dibromomaleimide has carved a significant niche in the field of bioconjugation, where it is employed for the site-specific modification of proteins by targeting cysteine residues and for bridging disulfide bonds.[5][6]
Comparative Analysis of Physicochemical Properties and Reactivity
The fundamental difference in the synthetic utility of these two compounds arises from the distinct properties of the chlorine and bromine substituents. Bromine is a better leaving group than chlorine due to its larger atomic radius and greater polarizability, which allows for better stabilization of the negative charge in the transition state of nucleophilic substitution reactions. This seemingly subtle difference has profound implications for reaction kinetics and the stability of the resulting products.
| Property | This compound | 3,4-Dibromo-1H-pyrrole-2,5-dione |
| Molecular Formula | C₄HCl₂NO₂ | C₄HBr₂NO₂ |
| Molecular Weight | 165.96 g/mol | 254.86 g/mol |
| Appearance | Off-white to yellow crystalline powder | Light yellow to yellow crystalline powder |
| Reactivity | Moderately reactive electrophile | Highly reactive electrophile |
| Primary Applications | Synthesis of heterocyclic compounds, antibacterial and anticancer agents | Bioconjugation, disulfide bond bridging, synthesis of complex heterocyclic systems |
Nucleophilic Substitution: A Tale of Two Leaving Groups
The most common transformation involving these dihalomaleimides is nucleophilic substitution, which typically proceeds through an addition-elimination mechanism. The superior leaving group ability of bromide makes 3,4-dibromo-1H-pyrrole-2,5-dione generally more reactive towards nucleophiles than its dichloro counterpart.
Caption: General mechanism of nucleophilic substitution.
This enhanced reactivity is particularly evident in the realm of bioconjugation. Dibromomaleimide is highly effective for labeling cysteine residues in proteins and for the re-bridging of disulfide bonds.[5] The two bromine atoms can be sequentially substituted by two thiol groups, forming a stable dithiomaleimide adduct.[6]
A significant advantage of the dibromomaleimide platform is the subsequent hydrolysis of the dithiomaleimide adduct under mildly basic conditions to form a highly stable dithiomaleamic acid. This ring-opened form is resistant to retro-Michael reactions, a common pathway for the degradation of traditional maleimide-thiol conjugates in vivo.[5]
Caption: Disulfide bridging and stabilization workflow.
While direct kinetic comparisons for a wide range of nucleophiles are not extensively documented, the hydrolytic stability of N-methyl halomaleimides has been studied, revealing that the dibromomaleimide hydrolyzes significantly faster than would be expected for a dichloromaleimide, underscoring its higher reactivity.[1] A study on N-methyl halomaleimides showed that the dibromo derivative has a hydrolysis half-life of 17.9 minutes, which is indicative of its high reactivity towards nucleophiles.[1]
Cycloaddition Reactions: Potent Dienophiles
The electron-withdrawing nature of the halogen atoms and the carbonyl groups makes both dihalomaleimides excellent dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[7][8] This reactivity allows for the construction of complex polycyclic systems. While both are effective, the choice between them may depend on the specific diene and the desired electronic properties of the resulting adduct. The slightly greater electron-withdrawing effect of chlorine might offer a marginal kinetic advantage in some cases, although this is often outweighed by other factors.
Experimental Protocols and Synthetic Applications
To provide a practical context for the comparison, the following are representative experimental protocols for each reagent.
Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones from this compound
This protocol demonstrates the utility of dichloromaleimide in constructing precursors for bioactive compounds.
Procedure:
-
To a solution of a this compound (10 mmol) in 50 cm³ of ethanol, add the appropriate primary amine (20 mmol) with stirring.
-
Heat the reaction mixture to 50–80 °C and continue stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Filter the resulting product, wash with ethanol and a small amount of ice-cold water.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel.
This method has been used to synthesize a variety of 4-amino-3-chloro-1H-pyrrole-2,5-diones, which have been investigated as potential tyrosine kinase inhibitors.[9]
Disulfide Bridging of Peptides using 3,4-Dibromo-1H-pyrrole-2,5-dione
This protocol highlights the application of dibromomaleimide in bioconjugation, specifically for modifying peptides.[6]
Procedure:
-
Prepare a solution of the disulfide-containing peptide (e.g., somatostatin) in an appropriate buffer.
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to cleave the disulfide bond.
-
After reduction, introduce a solution of 3,4-dibromo-1H-pyrrole-2,5-dione.
-
Allow the reaction to proceed at room temperature.
-
Monitor the formation of the bridged product by mass spectrometry.
-
If desired, induce hydrolysis to the stable maleamic acid by adjusting the pH to a mildly basic condition.
This technique has been instrumental in creating more stable and homogeneous antibody-drug conjugates (ADCs).[5]
Conclusion: Selecting the Right Reagent for the Job
The choice between this compound and 3,4-dibromo-1H-pyrrole-2,5-dione is contingent on the specific synthetic objective.
Choose 3,4-Dibromo-1H-pyrrole-2,5-dione when:
-
High reactivity is paramount, particularly in reactions with soft nucleophiles like thiols.
-
The application involves bioconjugation to cysteine residues or disulfide bridging, where the subsequent formation of a stable maleamic acid linkage is advantageous.
-
Milder reaction conditions are required to preserve sensitive functional groups.
Choose this compound when:
-
A more moderate reactivity is desired to control selectivity in the presence of multiple nucleophilic sites.
-
The synthetic target is a chlorinated heterocyclic compound with specific biological activity.
-
Cost is a significant consideration, as chlorinated starting materials are often more economical.
In essence, while both dihalomaleimides are valuable tools in the synthetic chemist's arsenal, the superior leaving group ability of bromide endows 3,4-dibromo-1H-pyrrole-2,5-dione with enhanced reactivity that is particularly beneficial in the rapidly evolving field of bioconjugation. Conversely, this compound remains a reliable and cost-effective building block for the synthesis of a diverse range of small molecule therapeutics. A thorough understanding of their distinct reactivity profiles, as outlined in this guide, will empower researchers to harness their full potential in the quest for novel and impactful chemical entities.
References
- 1. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Validation of 3,4-Dichloro-1H-pyrrole-2,5-dione as a Scaffold for Drug Design: A Comparative Guide
Introduction: The Quest for Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the concept of the "privileged scaffold" remains a cornerstone of rational drug design.[1] These are molecular frameworks that, with appropriate functionalization, can bind to multiple biological targets with high affinity, offering a fertile ground for the development of novel therapeutics.[1] The strategic selection of a core scaffold is arguably one of the most critical decisions in a drug discovery campaign, influencing everything from synthetic tractability to the final pharmacological profile of the lead candidates. This guide provides an in-depth validation of 3,4-dichloro-1H-pyrrole-2,5-dione, a reactive and versatile heterocyclic compound, as a promising scaffold for drug design, particularly in the realm of kinase inhibition.[2]
Through a critical analysis of its chemical properties, biological activities, and synthetic accessibility, we will establish a framework for its validation. Furthermore, we will draw objective comparisons to well-established scaffolds, such as the quinazoline nucleus, to contextualize its potential and highlight its unique advantages and liabilities. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also actionable experimental protocols to empower your own scaffold validation endeavors.
The this compound Scaffold: A Profile
The this compound, also known as 3,4-dichloromaleimide, is a compact, halogenated heterocyclic scaffold.[3] Its core structure is characterized by a pyrrole ring flanked by two carbonyl groups and substituted with two chlorine atoms. This unique arrangement of electron-withdrawing groups renders the scaffold highly electrophilic and amenable to a variety of chemical modifications.[4]
Derivatives of this scaffold have shown notable biological activities, particularly as potential anticancer agents.[4] Specifically, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed and synthesized as potential tyrosine kinase inhibitors, demonstrating the ability to form stable complexes with the ATP-binding domains of key oncogenic kinases like EGFR and VEGFR2.[2][5][6] The inherent reactivity of the chlorine atoms allows for nucleophilic substitution, providing a straightforward handle for generating diverse chemical libraries and exploring structure-activity relationships (SAR).[2]
Comparative Analysis: Dichloropyrrole Dione vs. Established Scaffolds
A critical aspect of validating a new scaffold is to benchmark it against existing, successful frameworks. The quinazoline scaffold is a prime example of a privileged structure in cancer drug discovery, forming the core of several FDA-approved kinase inhibitors like gefitinib and lapatinib.[2][3][7]
| Feature | This compound Scaffold | Quinazoline Scaffold | Rationale & Implications |
| Core Structure | Monocyclic, compact | Bicyclic, fused aromatic | The smaller, more rigid structure of the dichloropyrrole dione may offer advantages in terms of ligand efficiency and exploring unique chemical space. The larger quinazoline scaffold provides more points for interaction within a binding pocket.[8] |
| Synthetic Accessibility | Readily synthesized from dichloromaleic anhydride and primary amines.[2] Microwave-assisted synthesis can significantly reduce reaction times.[9] | Multiple established synthetic routes, often involving multi-step procedures.[10] | The straightforward and often high-yielding synthesis of dichloropyrrole dione derivatives is a significant advantage for rapid library generation and SAR studies. |
| Key Diversification Points | Nucleophilic substitution at the C3/C4 positions and N-substitution on the pyrrole ring.[2] | Primarily at the 2, 4, 6, and 7-positions, allowing for extensive functionalization.[11] | Both scaffolds offer multiple points for chemical modification, crucial for optimizing potency, selectivity, and pharmacokinetic properties. |
| Known Biological Targets | EGFR, VEGFR2.[5] Potential antibacterial agents.[3] | Broad range: EGFR, VEGFR, PARP, tubulin, and more.[2][12] Also exhibits anti-inflammatory, antiviral, and other activities.[7] | The quinazoline scaffold has a proven track record against a wider range of targets, reflecting its "privileged" status. The dichloropyrrole dione is currently more narrowly validated but shows promise as a kinase inhibitor scaffold. |
| Physicochemical Properties | Generally lower molecular weight and potentially more rigid.[13] | Kinase inhibitors based on this scaffold are often larger and more lipophilic.[14] | The physicochemical properties of the dichloropyrrole dione scaffold may align well with the need for novel inhibitors that escape the trend of increasing molecular weight and lipophilicity in kinase drug discovery.[14][15] |
Experimental Validation Workflow
The validation of a novel drug scaffold is a multi-step process that requires rigorous experimental evaluation. The following workflow outlines the key stages, from initial synthesis to preliminary in vivo assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benthamscience.com [benthamscience.com]
- 15. brimr.org [brimr.org]
A Comparative Analysis of the Biological Activities of 3,4-Dichloro-1H-pyrrole-2,5-dione Derivatives
Introduction
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] The reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions, makes it an attractive pharmacophore for covalent inhibition of biological targets. Among the various substituted maleimides, 3,4-dichloro-1H-pyrrole-2,5-dione derivatives have garnered significant attention due to their potent and diverse biological effects, including anticancer, antifungal, and antibacterial properties.[3][4][5] The presence of the dichloro substituents on the pyrrole ring significantly influences the electrophilicity and steric hindrance of the molecule, thereby modulating its interaction with biological macromolecules and its overall activity profile.
This guide provides a comprehensive comparison of the biological activities of this compound derivatives against other substituted pyrrole-2,5-diones. We will delve into their anticancer, antifungal, and antibacterial properties, supported by experimental data. Furthermore, this guide will elucidate the underlying mechanisms of action and provide detailed experimental protocols for the evaluation of these compounds, empowering researchers to make informed decisions in their drug discovery endeavors.
Anticancer Activity: Targeting Key Oncogenic Pathways
Several derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] A prominent mechanism of action for these compounds is the inhibition of protein kinases, particularly those involved in cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][8]
Comparative Cytotoxicity
The cytotoxic potential of this compound derivatives is often compared with that of non-halogenated or mono-halogenated analogues. The presence of two chlorine atoms on the pyrrole ring can enhance the anticancer activity. For instance, a study on 4-amino-3-chloro-1H-pyrrole-2,5-diones, synthesized from 3,4-dichloro-1H-pyrrole-2,5-diones, showed their potential as EGFR and VEGFR2 inhibitors.[6] One derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, exhibited significant growth inhibition of colon cancer cell lines HCT-116, SW-620, and Colo-205 with GI50 values in the nanomolar range.[6]
| Derivative Type | Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 3,4-Dichloro Derivative | 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116 (Colon) | ~1.0–1.6 × 10−8 M | [6] |
| 3,4-Dichloro Derivative | N-propargyl-3,4-dichloromaleimide aminoacetylenic derivative 4c | MDA-MB-231 (Breast) | Good Activity | [7] |
| 3,4-Dichloro Derivative | N-propargyl-3,4-dichloromaleimide aminoacetylenic derivative 5c | K562 (Leukemia) | Moderate Activity | [7] |
| Non-halogenated Derivative | Pyrrolyl Benzohydrazide C8 | A549 (Lung) | 9.54 µM | [9] |
| Fused Pyrrole Derivative | Compound Ia | HepG-2 (Liver) | 7.8 µM | [10] |
Table 1: Comparative Anticancer Activity of Pyrrole-2,5-dione Derivatives.
Mechanism of Action: Kinase Inhibition
The anticancer activity of these compounds is often attributed to their ability to form stable complexes with the ATP-binding domains of receptor tyrosine kinases like EGFR and VEGFR2.[6] This interaction blocks the downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis, ultimately leading to apoptosis of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal, cytotoxic and SAR studies of a series of N-alkyl, N-aryl and N-alkylphenyl-1,4-pyrrolediones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 3,4-Dichloro-1H-pyrrole-2,5-dione Compounds: In Vitro and In Vivo Efficacy
In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds with potent and selective biological activity is paramount. Among these, the 3,4-dichloro-1H-pyrrole-2,5-dione core, a derivative of maleimide, has emerged as a versatile and promising platform for the development of new therapeutic agents. This guide provides a comprehensive comparison of the in vitro and in vivo performance of various this compound derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the experimental data that underpins their activity, compare them with established alternatives, and provide detailed protocols to ensure the reproducibility and validation of these findings.
The this compound Scaffold: A Privileged Structure
The this compound moiety is a key synthetic intermediate in medicinal chemistry.[1] Its halogenated pyrrole structure serves as a valuable precursor for designing novel bioactive compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anxiolytic effects.[2][3] The reactivity of the dichloro-maleimide core allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation.
Mechanism of Action: Inhibition of Tyrosine Kinases
A prominent mechanism of action for anticancer this compound derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][4] These receptors are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and angiogenesis. By binding to the ATP-binding domains of these receptors, these compounds can block downstream signaling cascades.[1][4]
Caption: Inhibition of EGFR and VEGFR2 signaling pathways.
In Vitro Cytotoxicity Comparison
The cytotoxic effects of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | HCT-116 (Colon) | ~0.01-0.016 | Paclitaxel | Varies by study |
| SW-620 (Colon) | ~0.01-0.016 | Paclitaxel | Varies by study | |
| Colo-205 (Colon) | ~0.01-0.016 | Paclitaxel | Varies by study | |
| Pyrrole-based Chalcone Derivative | Enterococcus faecalis | 100 | Chloramphenicol | 100 |
| Pyrrolo[1,2,a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- (PPDHMP) | A549 (Lung) | 19.94 µg/mL | - | - |
| HeLa (Cervical) | 16.73 µg/mL | - | - | |
| 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa (Cervical) | 10.64 - 33.62 | Cisplatin | 13.54 - 14.08 |
In Vivo Efficacy in a Preclinical Cancer Model
The in vivo anticancer potential of these compounds has been demonstrated in a chemically induced rat colon cancer model. Administration of 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) has been shown to inhibit colonic tumor growth.[4] Furthermore, this compound exhibited low toxicity and antioxidant properties in the in vivo setting.[4]
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria, particularly Gram-positive strains.
Mechanism of Action: Inhibition of DNA Gyrase
A key bacterial target for these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5] By inhibiting the ATPase activity of the GyrB subunit, these compounds prevent the negative supercoiling of DNA, leading to bacterial cell death.[6][7] This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit, suggesting a potential for activity against fluoroquinolone-resistant strains.[6]
Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.
In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Compound Class | Target Organism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Pyrrolidine-2,5-dione derivatives | Bacteria | 16-128 | Ciprofloxacin | 0.50-16 |
| Yeasts | 64-256 | Nystatin | 0.50-2 | |
| Streptopyrroles B and C | Gram-positive bacteria | 0.7-2.9 µM | Kanamycin | <0.5-4.1 µM |
| Dichlorophen | S. aureus (standard strains) | 2-4 | - | - |
| S. aureus (clinical isolates) | 2-8 | - | - |
In Vivo Efficacy in an Animal Model of Infection
The in vivo antibacterial activity of dichlorophen, a related chlorinated compound, has been demonstrated in a mouse model of skin abscess infected with Staphylococcus aureus. Dichlorophen significantly reduced the bacterial load in the abscesses and was well-tolerated.[8]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key in vitro assays are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.[4][9]
Caption: Workflow for the broth microdilution assay.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the minimum bactericidal or fungicidal concentration, an aliquot from each well showing no growth is plated onto an agar plate. The lowest concentration that results in no colony formation after incubation is the MBC or MFC.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The diverse biological activities exhibited by its derivatives, coupled with their amenability to chemical modification, make them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting comprehensive in vivo studies to evaluate their pharmacokinetic properties, efficacy, and safety in more complex biological systems. The continued exploration of this versatile chemical class holds significant potential for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [benchchem.com]
- 6. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zggrkz.com [zggrkz.com]
- 9. scispace.com [scispace.com]
Comparative Analysis of 3,4-Dichloro-1H-pyrrole-2,5-dione Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition
In the landscape of modern drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of anticancer research. The 3,4-dichloro-1H-pyrrole-2,5-dione scaffold, a derivative of maleimide, has emerged as a privileged structure, offering a versatile platform for the development of novel therapeutic agents.[1] This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR), experimental validation, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these promising compounds.
The this compound Core: A Foundation for Kinase Inhibition
The this compound core serves as a key synthetic intermediate in the generation of a diverse library of bioactive molecules. Its inherent reactivity and structural features make it an attractive starting point for the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]
The rationale behind targeting EGFR and VEGFR2 stems from their pivotal roles in tumor growth, proliferation, and angiogenesis.[2][3][4] EGFR activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell division and survival.[2][3][5] Similarly, VEGFR2, upon binding its ligand VEGF, is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor nourishment and metastasis.[2][4] The dual inhibition of both EGFR and VEGFR2 is a promising strategy to simultaneously attack cancer cell proliferation and the tumor's blood supply.
Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Chemical Modifications
The biological activity of this compound analogs is profoundly influenced by the nature and position of their substituents. SAR studies are crucial in elucidating these relationships and guiding the design of more potent and selective inhibitors.
Substitution at the C-4 Position: The Emergence of 4-Amino-3-chloro Analogs
A significant advancement in the development of this class of compounds has been the substitution of one of the chlorine atoms at the C-4 position with an amino group, yielding 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives. This modification has been shown to be a critical determinant of their biological activity.[1]
The general synthesis of these analogs involves the reaction of a this compound with a primary amine.[1] The nature of the amine's side chain (R2 in the general structure) plays a significant role in the compound's potency.
Substitution at the N-1 Position: Modulating Potency and Selectivity
The substituent at the N-1 position of the pyrrole-2,5-dione ring (R1 in the general structure) also exerts a considerable influence on the molecule's activity. Aryl groups, particularly substituted benzyl moieties, have been extensively explored.
For instance, a comparative analysis of a series of 1-(4-R-benzyl)-3-chloro-4-(R2-phenylamino)-1H-pyrrole-2,5-diones revealed that the presence of a 4-chlorobenzyl group at the N-1 position, combined with a 3-(trifluoromethyl)phenylamino group at the C-4 position, resulted in a highly potent compound with significant antiproliferative activity against colon cancer cell lines.[1]
Comparative Performance: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the in vitro anticancer activity of representative 4-amino-3-chloro-1H-pyrrole-2,5-dione analogs against various human colon cancer cell lines. The data is presented as GI50 values, the concentration required to inhibit cell growth by 50%.
| Compound ID | R1 (N-1 Substituent) | R2 (C-4 Amino Substituent) | HCT-116 GI50 (µM) | SW-620 GI50 (µM) | Colo-205 GI50 (µM) |
| 2a | 4-Chlorobenzyl | 3-(Trifluoromethyl)phenyl | ~0.01-0.016 | ~0.01-0.016 | ~0.01-0.016 |
Data synthesized from Dubinina et al. 2007; Garmanchuk et al. 2013a as cited in Ostrovska et al., 2019.[1]
Key Observation: Compound 2a demonstrates potent, low nanomolar growth inhibitory activity across multiple colon cancer cell lines, highlighting the effectiveness of the specific combination of a 4-chlorobenzyl group at N-1 and a 3-(trifluoromethyl)phenylamino group at C-4.
Experimental Protocols: Ensuring Scientific Rigor
The reliability of SAR studies hinges on the robustness of the experimental methodologies employed. This section provides detailed, step-by-step protocols for the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione analogs and the evaluation of their cytotoxic and kinase inhibitory activities.
General Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Analogs
This protocol is adapted from the procedure described by Ostrovska et al. (2019).[1]
Materials:
-
This compound starting material
-
Appropriate primary amine
-
Ethanol
-
Ice water
-
Standard laboratory glassware and heating apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve 10 mmol of the starting this compound in 50 cm³ of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add 20 mmol of the desired primary amine to the solution while stirring.
-
Heat the reaction mixture to a temperature between 50-80 °C and continue stirring for 2 hours.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, evaporate the solvent in vacuo.
-
Filter the resulting solid product.
-
Wash the product with ethanol followed by a small amount of ice water.
-
Dry the purified product.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, SW-620, Colo-205)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After 24 hours, remove the old media and add 100 µL of fresh media containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a further 24-72 hours, depending on the cell line and experimental design.
-
Following the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the MTT-containing medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 values.
Kinase Inhibition Assays: EGFR and VEGFR2
Biochemical kinase assays are essential for directly measuring the inhibitory effect of the compounds on their target enzymes. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a reliable method for this purpose.
General Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency.
Materials:
-
Recombinant human EGFR or VEGFR2 enzyme
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR2)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure (Example for EGFR Inhibition):
-
Dilute the EGFR enzyme, substrate, ATP, and test inhibitors in the appropriate kinase buffer.
-
In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or a vehicle control (e.g., 5% DMSO).
-
Add 2 µL of the diluted EGFR enzyme.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the biological context of this compound analog activity, the following diagrams illustrate the targeted signaling pathways and the experimental workflow for their evaluation.
Caption: EGFR and VEGFR2 Signaling Pathways Targeted by Analogs.
Caption: Experimental Workflow for SAR Studies.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The SAR studies highlighted in this guide underscore the critical importance of substitutions at the C-4 and N-1 positions for achieving potent kinase inhibitory activity. Specifically, the 4-amino-3-chloro analogs with appropriate N-aryl substituents have demonstrated significant promise as dual inhibitors of EGFR and VEGFR2.
Future research in this area should focus on expanding the diversity of the analog libraries to further refine the SAR. Exploring a wider range of substituents at both the N-1 and C-4 positions could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies are warranted to validate the anticancer efficacy of the most promising lead compounds identified through these in vitro screening efforts. The systematic approach outlined in this guide, combining rational design, chemical synthesis, and rigorous biological evaluation, will be instrumental in advancing this exciting class of compounds towards clinical development.
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Kinase Inhibition: A Comparative Guide to 3,4-Dichloro-1H-pyrrole-2,5-dione Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Among the myriad of molecular scaffolds, the 3,4-dichloro-1H-pyrrole-2,5-dione, a dichlorinated maleimide core, has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the efficacy of these derivatives, supported by experimental data, to illuminate their therapeutic potential and guide future research.
The Rise of a Privileged Scaffold: Why this compound?
The 1H-pyrrole-2,5-dione (maleimide) ring system is a recurring motif in a variety of bioactive compounds, including potent inhibitors of protein kinases. The dichlorination at the 3 and 4 positions of the pyrrole ring enhances the electrophilicity of the maleimide core and provides a rigid scaffold for the strategic placement of various substituents. This allows for the fine-tuning of inhibitory activity and selectivity against a range of critical enzyme targets implicated in diseases such as cancer, neurodegenerative disorders, and diabetes.[1]
Mechanism of Action: Targeting the Engine Room of Kinases
The primary mechanism by which this compound derivatives exert their inhibitory effects on protein kinases is through competitive inhibition at the ATP-binding site.[2][3][4] Protein kinases, essential enzymes in cellular signaling, utilize ATP to phosphorylate their substrates. The planar, electron-deficient nature of the dichloromaleimide core allows these derivatives to mimic the purine ring of ATP, enabling them to dock into the hydrophobic ATP-binding pocket of the kinase.
Key interactions typically involve the formation of hydrogen bonds between the maleimide's carbonyl oxygens and the backbone amide groups of the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction effectively blocks the binding of ATP, thereby halting the phosphorylation cascade. The substituents attached to the maleimide core play a crucial role in establishing additional interactions with other residues in the active site, which dictates the inhibitor's potency and selectivity for specific kinases.
Caption: ATP-competitive inhibition by this compound derivatives.
Comparative Efficacy: A Look at the Numbers
The true measure of an inhibitor's potential lies in its potency, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for various maleimide derivatives, including those with structural similarities to the this compound core, against key kinase targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound/Derivative Class | Target Enzyme | IC50 (nM) | Reference |
| 3-Anilino-4-arylmaleimides | GSK-3α | 34 | [5] |
| Maleimide Derivatives (General) | GSK-3β | 0.9 - 82 | [6] |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR/VEGFR2 | Activity Demonstrated | [1] |
| LY2090314 (Maleimide-related) | GSK-3α/β | 1.5 / 0.9 | [7] |
| SB-415286 (Maleimide-related) | GSK-3α | 31 (Ki) | [7] |
| COB-187 (Maleimide-related) | GSK-3α/β | 22 / 11 | [7] |
| BRD3731 (Maleimide-related) | GSK-3β | 15 | [7] |
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. Below are step-by-step methodologies for two common in vitro kinase inhibition assays.
Protocol 1: Radiometric Protein Kinase C (PKC) Inhibition Assay
This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate peptide by PKC.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
This compound derivatives (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, lipid activator, and substrate peptide.
-
Add the inhibitor: Add the desired concentration of the this compound derivative or DMSO (for the control) to the reaction mixture.
-
Initiate the reaction: Add the purified PKC enzyme to the mixture and pre-incubate for 10 minutes at 30°C.
-
Start the phosphorylation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate for 15-30 minutes at 30°C.
-
Stop the reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the paper: Immerse the P81 paper in 0.75% phosphoric acid to wash away unincorporated [γ-³²P]ATP. Repeat the wash step three times.
-
Quantify phosphorylation: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate inhibition: Determine the percentage of inhibition by comparing the radioactivity of the inhibitor-treated samples to the control samples.
Caption: Workflow for a radiometric PKC inhibition assay.
Protocol 2: Luminescence-Based Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
This homogeneous assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Purified GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare inhibitor dilutions: Create a serial dilution of the this compound derivatives in the assay buffer containing a constant final concentration of DMSO.
-
Dispense reagents: In a white, opaque 384-well plate, add the inhibitor dilutions.
-
Add enzyme: Add the diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction: Add a mixture of the substrate peptide and ATP to all wells to start the kinase reaction.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate luminescent signal: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Calculate inhibition: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a luminescence-based GSK-3β inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the design of novel kinase inhibitors. Their ability to act as ATP-competitive inhibitors, coupled with the potential for synthetic modification to enhance potency and selectivity, makes them a highly attractive area for further investigation in drug discovery. The data presented in this guide underscores their efficacy against key kinase targets like GSK-3 and PKC. Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship studies to unlock their full therapeutic potential. The detailed experimental protocols provided herein offer a solid foundation for researchers to rigorously evaluate these promising compounds and contribute to the development of next-generation targeted therapies.
References
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
A Comparative Guide to the Synthetic Routes of 3,4-Dichloro-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloro-1H-pyrrole-2,5-dione, also known as dichloromaleimide, is a pivotal scaffold in medicinal chemistry and materials science. Its reactive double bond and halogen substituents make it a versatile building block for the synthesis of a diverse array of bioactive molecules and functional polymers. Derivatives of this compound have shown promise as anticancer agents, kinase inhibitors, and components of advanced materials. The efficient and scalable synthesis of this core structure is therefore of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Key Synthetic Strategies
Two principal synthetic strategies dominate the landscape of this compound synthesis:
-
Route 1: Cyclization of Dichloromaleic Anhydride with an Amine Source. This is the most prevalent and well-documented approach, involving the reaction of a pre-formed dichloromaleic anhydride with a suitable nitrogen source to construct the pyrrole-2,5-dione ring.
-
Route 2: Direct Chlorination of a Pre-formed Imide Ring. This strategy commences with a maleimide or succinimide scaffold, followed by the introduction of the chlorine atoms onto the heterocyclic ring.
This guide will delve into the intricacies of these routes, providing a comparative framework for researchers to select the most appropriate method for their specific needs.
Route 1: Cyclization of Dichloromaleic Anhydride
This synthetic pathway is predicated on the nucleophilic attack of an amine on dichloromaleic anhydride, followed by a dehydration-cyclization cascade to furnish the desired imide. The choice of the amine source dictates the substituent on the nitrogen atom of the final product.
Mechanism of Imide Formation
The reaction proceeds via a two-step mechanism. Initially, the amine acts as a nucleophile, attacking one of the carbonyl carbons of the dichloromaleic anhydride. This results in the ring-opening of the anhydride to form a dichloromaleamic acid intermediate. Subsequent heating, often in the presence of a dehydrating agent, promotes an intramolecular nucleophilic acyl substitution, where the amide nitrogen attacks the remaining carboxylic acid moiety, eliminating a molecule of water to form the stable five-membered pyrrole-2,5-dione ring.[1][2]
Caption: Mechanism of Imide Formation from Dichloromaleic Anhydride.
Variations and Comparative Analysis
The reaction of dichloromaleic anhydride with primary amines is a straightforward method to produce N-substituted derivatives. A notable example is the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione from dichloromaleic anhydride and aniline.[1]
Conventional Heating vs. Microwave-Assisted Synthesis:
A comparative study highlights the significant advantages of microwave-assisted synthesis over conventional heating.[1][2] While conventional refluxing in a solvent like ethanol with an acetic acid catalyst can yield the product in approximately 70% yield, the reaction time is typically around 2 hours.[1] In contrast, microwave irradiation can achieve a similar yield (up to 70.21%) in as little as 15-20 minutes, demonstrating a dramatic increase in reaction efficiency.[1][2]
| Parameter | Conventional Heating[1] | Microwave-Assisted[1][2] |
| Starting Materials | Dichloromaleic anhydride, Aniline | Dichloromaleic anhydride, Aniline |
| Solvent | Ethanol | Ethanol |
| Catalyst | Acetic Acid | Acetic Acid |
| Temperature | Reflux | 80°C |
| Reaction Time | 2 hours | 15-20 minutes |
| Yield | ~70% | up to 70.21% |
Experimental Protocol (Microwave-Assisted Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione): [1]
-
To a solution of dichloromaleic anhydride (1 equivalent) in ethanol, add aniline (1-1.2 equivalents) and a catalytic amount of acetic acid.
-
Subject the reaction mixture to microwave irradiation at 140 W, maintaining the temperature at 80°C for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Filter the resulting precipitate and wash with cold distilled water.
-
Recrystallize the crude product from ethanol to yield the pure 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione.
The synthesis of the parent, N-unsubstituted dichloromaleimide can be achieved by using ammonia or a surrogate like urea as the nitrogen source. While specific, detailed protocols for this exact transformation are less common in recent literature, the general method for the synthesis of cyclic imides from anhydrides and ammonia is well-established. This typically involves heating the anhydride with an aqueous or alcoholic solution of ammonia, or with urea at elevated temperatures. Another approach involves the de-alkylation of an N-substituted dichloromaleimide.[3][4][5][6][7]
Inferred Experimental Protocol (from Dichloromaleic Anhydride and Urea):
-
Mix dichloromaleic anhydride (1 equivalent) and urea (1-1.5 equivalents) in a high-boiling point, inert solvent such as N,N-dimethylformamide (DMF) or sulfolane.
-
Heat the mixture to 130-150°C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain pure this compound.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling point, polar aprotic solvent is chosen to facilitate the dissolution of the reactants and to provide the necessary thermal energy for the dehydration-cyclization step.
-
Urea as Ammonia Source: At elevated temperatures, urea decomposes to generate ammonia and isocyanic acid, providing the necessary nucleophile for the reaction in situ.
-
Work-up: Precipitation in water is an effective method for isolating the relatively nonpolar product from the polar solvent and any water-soluble byproducts.
Route 2: Direct Chlorination of a Pre-formed Imide Ring
An alternative strategy involves the direct chlorination of a maleimide or a related precursor like succinimide. This approach avoids the handling of dichloromaleic anhydride, which can be advantageous.
Mechanism of Chlorination
The direct chlorination of the double bond in maleimide likely proceeds through an electrophilic addition mechanism. Molecular chlorine (Cl₂) can be polarized by a Lewis acid catalyst or, in some cases, react directly with the electron-rich double bond to form a cyclic chloronium ion intermediate. Subsequent attack by a chloride ion (from the counter-ion or another molecule of Cl₂) opens the three-membered ring to give a dichloro-succinimide intermediate. Elimination of hydrogen chloride would then lead to the formation of the desired this compound. Milder chlorinating agents like N-chlorosuccinimide (NCS) can also be employed, often in the presence of a radical initiator or a catalyst.[8][9]
Caption: Plausible Mechanism for the Direct Chlorination of Maleimide.
Variations and Comparative Analysis
The use of molecular chlorine is a powerful method for chlorination. A patent describes a process for preparing N-chloroimides by reacting the corresponding imide (e.g., succinimide) with molecular chlorine under substantially non-aqueous conditions in the presence of a polyvinylpyridine copolymer to act as an acid scavenger.[10] This suggests a similar approach could be viable for the chlorination of the maleimide double bond.
Inferred Experimental Protocol (Direct Chlorination of Maleimide):
-
Dissolve maleimide (1 equivalent) in a suitable inert, non-aqueous solvent (e.g., a chlorinated hydrocarbon).
-
Add a polyvinylpyridine copolymer (as an HCl scavenger).
-
Bubble chlorine gas through the solution at a controlled rate, maintaining the temperature between -10°C and 50°C.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, filter off the polymer.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Non-aqueous Conditions: This is crucial to prevent the hydrolysis of the imide ring and potential side reactions of chlorine with water.[10]
-
Acid Scavenger: The polyvinylpyridine copolymer sequesters the HCl generated during the reaction, driving the equilibrium towards the chlorinated product.[10]
-
Temperature Control: Chlorination reactions can be exothermic, and temperature control is necessary to prevent side reactions and ensure selectivity.
N-Chlorosuccinimide is a safer and more convenient alternative to gaseous chlorine. It can be used for the chlorination of a wide variety of organic compounds, including alkenes and aromatic systems.[8][9] The reaction can be initiated by light, heat, or a radical initiator.
Inferred Experimental Protocol (Chlorination of Maleimide with NCS):
-
Dissolve maleimide (1 equivalent) and N-chlorosuccinimide (2-2.2 equivalents) in an inert solvent such as carbon tetrachloride or acetonitrile.
-
Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux or irradiate with a UV lamp for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining NCS.
-
Dry the organic layer, remove the solvent, and purify the product by chromatography or recrystallization.
Comparative Summary of Synthetic Routes
| Feature | Route 1A: N-Substituted (Microwave) | Route 1B: N-Unsubstituted (Inferred) | Route 2A: Direct Chlorination (Cl₂) | Route 2B: Direct Chlorination (NCS) |
| Starting Materials | Dichloromaleic anhydride, Amine | Dichloromaleic anhydride, Urea/Ammonia | Maleimide, Chlorine Gas | Maleimide, NCS |
| Key Transformation | Imide formation | Imide formation | Electrophilic addition/elimination | Radical/electrophilic addition |
| Advantages | Very fast, high yield, well-documented | Utilizes simple nitrogen sources | Avoids dichloromaleic anhydride | Safer chlorinating agent than Cl₂ |
| Disadvantages | Requires N-substituted product | Potentially harsh conditions, less documented | Requires handling of toxic Cl₂ gas | May require radical initiator, longer time |
| Scalability | Good | Moderate | Potentially challenging due to gas handling | Good |
| Safety Concerns | Dichloromaleic anhydride is corrosive | High temperatures, potential pressure buildup | Chlorine gas is highly toxic and corrosive | NCS is an irritant, radical initiators can be explosive |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and challenges. The most robust and versatile method appears to be the cyclization of dichloromaleic anhydride with an appropriate amine source (Route 1). The use of microwave assistance in this route offers a significant improvement in terms of reaction time and efficiency, making it an attractive option for rapid library synthesis and process development. For the synthesis of the N-unsubstituted parent compound, reaction with urea or ammonia is a viable, albeit less documented, approach.
The direct chlorination of maleimide (Route 2) presents an interesting alternative that avoids the use of dichloromaleic anhydride. While potentially more atom-economical, the use of hazardous reagents like chlorine gas necessitates specialized equipment and handling procedures. The use of N-chlorosuccinimide offers a safer alternative, though the reaction conditions may require careful optimization.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials and equipment, and safety considerations. This guide provides the foundational knowledge and experimental insights to make an informed decision in the synthesis of this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 5. EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. isca.me [isca.me]
- 9. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]
- 10. EP0015345B1 - Process for preparing n-chloroimides - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dichloro-1H-pyrrole-2,5-dione
As researchers and drug development professionals, our work with novel chemical intermediates like 3,4-Dichloro-1H-pyrrole-2,5-dione is critical for innovation. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. Due to its chemical nature as a chlorinated heterocyclic compound, it is classified as hazardous waste and requires meticulous handling from cradle-to-grave.
Hazard Profile: Understanding the "Why" Behind the Protocol
Effective disposal begins with a clear understanding of the risks. This compound is not a benign substance; its structure necessitates caution. While comprehensive toxicological data may be limited, its classification as a halogenated organic compound and data from structurally similar molecules inform our safety protocols.
Halogenated organic compounds are a class of chemicals regulated by the Environmental Protection Agency (EPA) due to their potential for persistence and toxicity in the environment.[1][2] Improper disposal can lead to long-term ecological harm. The immediate hazards, based on data for analogous compounds, are summarized below.
| Hazard Classification | Description | Precautionary Rationale |
| Skin Irritation | May cause skin irritation upon contact.[3] | Mandates the use of nitrile or other chemical-resistant gloves and a lab coat. Contaminated clothing must be removed and decontaminated immediately. |
| Serious Eye Irritation | Can cause serious and potentially damaging eye irritation.[3] | Requires the use of safety goggles or a face shield at all times when handling the compound. |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[3] | All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation. |
| Reactivity | While specific data is unavailable, similar compounds can be reactive. It should not be mixed with incompatible materials. | Warrants careful segregation from strong oxidizing agents, bases, or acids in waste streams to prevent uncontrolled reactions.[4] |
The Cornerstone of Chemical Disposal: Segregation & Containment
Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or poured down the drain.[5] Such actions violate regulatory standards and can cause serious harm to public infrastructure and ecosystems. The foundation of proper disposal lies in rigorous segregation at the point of generation.
Establishing a Satellite Accumulation Area (SAA)
Every laboratory that generates hazardous waste must designate a Satellite Accumulation Area (SAA).[4] This is a specific location (e.g., a secondary containment tray within a fume hood or a designated cabinet) where hazardous waste is collected.
Protocol for Waste Container Setup:
-
Select a Compatible Container: For solid waste, use a puncture-resistant container with a secure lid. For liquid waste, use a chemically-resistant glass or high-density polyethylene (HDPE) bottle with a screw-top cap.
-
Affix a Hazardous Waste Label: Before any waste is added, the container must be labeled. The label must include:
-
Placement: Keep the waste container closed at all times, except when adding waste. Store it within your designated SAA.
Step-by-Step Disposal Methodologies
The specific disposal procedure depends on the form of the waste. The following protocols provide clear, actionable steps for common scenarios.
Protocol 1: Disposal of Unused or Expired Pure Compound
This is the most straightforward scenario. The primary goal is to ensure the chemical is securely contained and clearly identified for a licensed waste handler.
-
Maintain Original Packaging: Keep the chemical in its original manufacturer's container. This container is designed for stability and is properly labeled with essential safety information.
-
Ensure Seal Integrity: Check that the container is tightly sealed to prevent any leaks or release of dust.
-
Label for Disposal: Attach your institution's hazardous waste tag to the container. Fill it out completely.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or designated waste contractor to schedule a pickup. Do not allow the container to accumulate beyond your institution's time limits (often up to one year for partially filled containers in an SAA).[4]
Protocol 2: Disposal of Contaminated Solid Waste
This category includes gloves, weigh boats, pipette tips, and any other solid materials that have come into contact with this compound.
-
Collect in Designated Container: Place all contaminated solid waste directly into your pre-labeled solid hazardous waste container within the SAA.
-
Avoid Mixing: Do not mix this waste stream with other types of waste (e.g., biohazards, sharps, or non-hazardous trash).
-
Seal and Store: Once the container is full, securely seal it. Do not overfill the container.
-
Schedule Disposal: Arrange for pickup through your EHS office.
Protocol 3: Disposal of Contaminated Liquid Waste
This includes reaction mixtures, solutions, or solvents used to clean glassware. Accurate identification of all components is critical for safe transport and final disposal.
-
Quench Reactions: Before designating a reaction mixture as waste, ensure all reactive reagents have been fully and safely quenched according to your experimental protocol.[6] Never place an active or unstable mixture into a waste container.
-
Collect in Liquid Waste Container: Pour the waste into your pre-labeled liquid hazardous waste container.
-
Log All Components: On the hazardous waste label, you must list all chemical constituents of the solution, including solvents, with their approximate percentages.[4][6] This information is vital for the disposal facility to avoid consolidating incompatible materials.
-
Seal and Store: Keep the container tightly capped and stored in secondary containment within the SAA.
-
Arrange for Pickup: Once full, or within institutional time limits, schedule a pickup with your EHS office.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental release.
-
IMMEDIATE ACTIONS:
-
Alert: Immediately alert all personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
-
CLEANUP PROCEDURE (for small, manageable spills):
-
Don PPE: Wear two pairs of nitrile gloves, safety goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[3] Do not use paper towels, which are combustible.
-
Collection: Carefully sweep the absorbed material into a designated container. Use non-sparking tools if solvents are present.
-
Decontamination: Wipe the spill area with soap and water. All cleaning materials (sponges, paper towels) must be considered hazardous waste and placed in the solid waste container.
-
Package and Label: Seal the container with the spill debris, label it as "Hazardous Waste: this compound spill debris," and arrange for disposal.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for segregating and containerizing waste.
Regulatory Context: RCRA Framework
In the United States, the management and disposal of hazardous waste are governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[7][8] RCRA establishes a "cradle-to-grave" system to ensure that hazardous waste is handled safely from generation to final disposal. As a halogenated organic compound, waste containing this compound is subject to specific land disposal restrictions, often requiring treatment by high-temperature incineration to ensure complete destruction.[2] Adhering to the protocols in this guide ensures compliance with these federal regulations.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. aksci.com [aksci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Navigating the Risks: A Senior Scientist's Guide to Handling 3,4-Dichloro-1H-pyrrole-2,5-dione
Hazard Assessment: Understanding the Adversary
The core structure of this molecule is a maleimide ring, which is a reactive electrophile often used in bioconjugation chemistry. The addition of two chlorine atoms is expected to enhance its reactivity and toxicity. Based on the safety profile of closely related chemicals, we must anticipate the following hazards:
-
Acute Toxicity: Maleimide itself is classified as "Fatal if swallowed". N-ethylmaleimide is "Fatal if swallowed" and "Toxic in contact with skin"[1]. It is prudent to assume 3,4-Dichloro-1H-pyrrole-2,5-dione carries a similar or greater risk of severe toxicity upon ingestion, dermal contact, or inhalation of its dust.
-
Severe Corrosivity: Both Maleimide and N-ethylmaleimide are classified as causing "severe skin burns and eye damage"[1]. This indicates the compound can cause irreversible tissue damage upon contact.
-
Sensitization: These compounds are also known to be skin sensitizers, meaning that repeated exposure can lead to a severe allergic reaction[1].
Given this profile, handling this compound requires more than just standard laboratory PPE; it demands a comprehensive, multi-layered defense strategy.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
Your PPE is the last line of defense between you and the chemical. It must be selected and used correctly without exception. Below is a summary of the minimum required PPE, followed by a detailed explanation of each component.
| PPE Component | Specification |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133, used in combination with a full-face shield. |
| Hand Protection | Double-gloving system: Butyl rubber or Viton™ outer gloves over nitrile inner gloves. |
| Body Protection | Chemical-resistant apron or coveralls over a flame-retardant lab coat. |
| Respiratory Protection | A NIOSH-approved full-face respirator with P100 (particulate) and organic vapor cartridges. |
Detailed PPE Rationale:
-
Eye and Face Protection: Standard safety glasses are insufficient. The high risk of severe, irreversible eye damage necessitates the use of fully sealed chemical splash goggles.[2][3] A full-face shield is mandatory to protect the rest of your face from splashes, especially during transfer or dissolution procedures.[4]
-
Hand Protection: A single pair of gloves does not provide adequate protection against a potentially corrosive and dermally toxic substance. A double-gloving system is essential. The inner nitrile glove provides a close fit and a baseline of protection, while a heavy-duty outer glove (such as butyl rubber) offers extended resistance to corrosive chemicals. Gloves must be inspected for integrity before each use and changed immediately upon any sign of contamination.
-
Body Protection: Your personal clothing offers zero protection. A flame-retardant lab coat should be worn as a base layer, with a chemical-resistant apron or full coveralls worn over it. This layered approach ensures that any spills are prevented from reaching your skin.
-
Respiratory Protection: Due to the high potential toxicity and the fine, easily aerosolized nature of the solid compound, all handling must be done within a certified chemical fume hood. However, as an added layer of safety, a full-face respirator is required. This not only protects against inhalation of hazardous dust but also provides a superior seal for eye protection. The P100 filter will remove fine particles, while the organic vapor cartridge will adsorb any volatile components.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following protocol outlines the key stages of handling this compound.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Pre-Handling Verification:
-
Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Ensure an emergency safety shower and eyewash station are unobstructed and have been tested within the last month.
-
Prepare a designated waste container for halogenated organic waste.
-
Don all required PPE as specified in the table above before entering the designated work area.
-
-
Handling the Solid Compound:
-
All manipulations of the solid must occur deep within the sash of the chemical fume hood.
-
Use an anti-static weigh boat or weighing paper to prevent dispersal of the fine powder.
-
When transferring the solid to a reaction vessel, do so slowly and carefully to minimize dust generation.
-
If preparing a solution, add the solid to the solvent, not the other way around, to improve dispersal and reduce splashing.
-
-
Post-Handling Decontamination:
-
After the procedure is complete, all surfaces within the fume hood must be wiped down with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Any glassware or equipment that came into contact with the chemical must be thoroughly decontaminated before being removed from the fume hood.
-
Contaminated disposable materials (e.g., weigh boats, wipes, gloves) must be placed in a sealed bag and disposed of as solid hazardous waste.
-
Disposal and Emergency Plans
-
Waste Disposal: All waste, both solid and liquid, containing this compound must be treated as hazardous. Liquid waste should be collected in a clearly labeled, sealed container for halogenated organic waste. Solid waste, including contaminated PPE, should be double-bagged, sealed, and placed in a designated solid hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.
-
Spill Response: In the event of a spill, evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean a large spill without appropriate training and equipment. For a minor spill inside a fume hood, you may use a chemical spill kit rated for corrosive and toxic materials, but only if you are confident you can do so without increasing your exposure.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
-
By understanding the severe potential hazards and adhering strictly to these multi-layered safety protocols, you can effectively mitigate the risks associated with handling this compound. Your safety is paramount; never proceed with a procedure if you are unsure or feel the conditions are unsafe.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
